Imidazo[1,2-b]pyridazine-8-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1159977-66-8 |
|---|---|
Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
imidazo[1,2-b]pyridazine-8-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-9-10-4-3-8-6(5)10/h1-4H,(H,11,12) |
InChI Key |
YKSCOKYZTWOCIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=CC=N2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Utilization of the Imidazo[1,2-b]pyridazine-8-carboxylic Acid Scaffold in Drug Discovery
[2]
Scaffold Architecture & Electronic Profile
The imidazo[1,2-b]pyridazine core is a privileged bicyclic heteroaromatic system characterized by a nitrogen-rich framework (3 nitrogen atoms).[1][2] It serves as an isostere for indole, azaindole, and purine systems, widely utilized in kinase inhibitors (e.g., Ponatinib) and GPCR ligands.[1][2]
The 8-carboxylic acid derivative represents a specific functionalization at the "peri" position relative to the imidazole nitrogen (N1), offering unique vectors for solubility enhancement and intramolecular interactions.
Numbering and Geometry
Correct numbering is critical for structure-activity relationship (SAR) analysis.[2] The fusion involves the pyridazine N1 and C6 (becoming bridgehead N4 and C8a).
-
Positions 2, 3: Imidazole ring (electrophilic/nucleophilic character depends on substitution).[1][2]
-
Position 5: Pyridazine Nitrogen (sp2, H-bond acceptor).[1][2]
-
Position 8: Adjacent to the bridgehead carbon (C8a).
Geometric Consequence: The C8 position is spatially proximal to the N1 lone pair (on the imidazole ring). Substituents at C8 can exert a "Peri-Effect," influencing the conformation of the scaffold or engaging in intramolecular hydrogen bonding with N1 (if protonated) or substituents at C1.
Electronic Distribution[2]
-
Electron Deficiency: The pyridazine ring is electron-deficient due to the two nitrogen atoms.[2] An 8-COOH group further withdraws electron density, making the C6 and C7 positions susceptible to nucleophilic aromatic substitution (
) if a leaving group is present.[2] -
Acidic Strength: The carboxylic acid at position 8 is attached to a
-deficient ring, rendering it more acidic (lower pKa ~3.0–3.[2]5) compared to benzoic acid (pKa 4.2).[2] This ensures ionization at physiological pH, improving solubility.
Synthetic Pathways[2][3][4]
Accessing the 8-carboxylic acid scaffold requires strategic planning, as direct electrophilic substitution on the parent heterocycle typically occurs at the C3 position. Two primary routes are established: Cyclization of 4-substituted pyridazines and Oxidation of 8-methyl precursors .[2]
Route A: Condensation of 3-Aminopyridazine-4-carboxylates (Preferred)
This route builds the imidazole ring onto a pre-functionalized pyridazine.[2]
-
Starting Material: Methyl 3-aminopyridazine-4-carboxylate (or the corresponding acid).[2]
-
Reagent:
-Haloketones (e.g., chloroacetaldehyde for unsubstituted C2/C3, or bromoketones for substituted variants).[1][2] -
Mechanism: The endocyclic amine (N2 of pyridazine) attacks the
-carbon of the ketone, followed by cyclodehydration involving the exocyclic amine.
Route B: Oxidation of 8-Methylimidazo[1,2-b]pyridazine
Used when the 4-carboxyl pyridazine precursor is unavailable.[2]
-
Precursor: 3-Amino-4-methylpyridazine.[2]
-
Cyclization: Reaction with
-haloketone yields 8-methylimidazo[1,2-b]pyridazine.[2] -
Oxidation:
or oxidation converts the methyl group to the carboxylic acid.
Visualization of Synthetic Workflows
Caption: Dual synthetic strategies accessing the 8-carboxylate core via cyclocondensation (Route A) or methyl oxidation (Route B).[1][2]
Physicochemical & ADME Properties[1][2]
The 8-carboxylic acid moiety drastically alters the physicochemical profile of the lipophilic imidazo[1,2-b]pyridazine core.[2]
| Property | Value / Characteristic | Impact on Drug Design |
| LogP | 0.5 – 1.5 (Est.)[2] | Significantly lower than the parent scaffold (LogP ~1.8). Reduces non-specific binding and improves aqueous solubility. |
| pKa (COOH) | ~3.2 | Ionized at pH 7.4 (COO⁻).[2] Provides a solubility handle but limits passive permeability across BBB unless masked (prodrug). |
| H-Bond Donors | 1 (COOH) | The acid proton is a strong donor. |
| H-Bond Acceptors | 4 (3 Ring N + 1 C=O) | High acceptor count can improve interactions with solvent but may impact permeability if not balanced.[2] |
| Metabolic Stability | Moderate | The electron-deficient pyridazine ring is resistant to oxidative metabolism (P450).[2] The COOH group is a Phase II conjugation handle (Glucuronidation). |
| Solubility | High (>100 µM) | Excellent thermodynamic solubility in aqueous buffers. |
Experimental Protocols
Synthesis of Ethyl Imidazo[1,2-b]pyridazine-8-carboxylate (Route A)
This protocol describes the cyclization of ethyl 3-aminopyridazine-4-carboxylate with chloroacetaldehyde.[2]
Reagents:
-
Ethyl 3-aminopyridazine-4-carboxylate (1.0 eq)[2]
-
Chloroacetaldehyde (50% wt in H2O, 1.5 eq)[2]
-
Ethanol (0.5 M concentration)[2]
-
Sodium Bicarbonate (
)[2]
Procedure:
-
Dissolution: Dissolve ethyl 3-aminopyridazine-4-carboxylate (1.0 g, 5.98 mmol) in Ethanol (12 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add
(1.0 g, 11.9 mmol) followed by chloroacetaldehyde solution (1.41 g, 8.97 mmol). -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress by TLC (10% MeOH in DCM) or LC-MS ( ).[2] -
Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (
mL). -
Purification: Dry the combined organics over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM) to yield the product as a tan solid.
Hydrolysis to the Free Acid
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a 1:1 mixture of THF/Water.
-
Add Lithium Hydroxide monohydrate (
, 2.0 eq). -
Stir at room temperature for 2 hours.
-
Acidify carefully with 1N HCl to pH 3-4. The carboxylic acid typically precipitates.
-
Filter the solid, wash with cold water, and dry under vacuum.
Amide Coupling (Functionalization)
The 8-COOH is sterically accessible but benefits from potent coupling agents due to the electron-withdrawing nature of the pyridazine ring reducing the nucleophilicity of the intermediate active ester.[2]
Protocol:
-
Activation: To a solution of Imidazo[1,2-b]pyridazine-8-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.
-
Coupling: Add the amine (
, 1.1 eq). -
Reaction: Stir at room temperature for 2-12 hours.
-
Isolation: Dilute with EtOAc, wash with saturated
, , and brine.
Medicinal Chemistry Applications: The "Peri-Interaction"
The 8-position allows for the design of molecules that can "wrap" around the target binding site or lock the conformation of the inhibitor.
Conformation Locking
Substituents at position 8 (e.g., amides) can form intramolecular hydrogen bonds with the N1 nitrogen of the imidazole ring (7-membered ring H-bond).[1][2] This "conformation lock" reduces the entropic penalty of binding to a protein target.
Interaction Map[2]
Caption: SAR map highlighting the dual role of the 8-COOH group: solubility enhancement and potential for intramolecular conformational locking via N1 interaction.
References
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 2021. Link
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 2015.[1][2] Link
-
Synthesis and Functionalization of Imidazo[1,2-b]pyridazine. ChemistrySelect, 2021.[1] Link[2]
-
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride (PubChem). National Library of Medicine.[2] Link
An In-depth Technical Guide to the Synthesis of Novel Imidazo[1,2-b]pyridazine-8-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of the synthetic strategies for a specific, yet highly significant, subclass: imidazo[1,2-b]pyridazine-8-carboxylic acid derivatives. We will delve into the rationale behind key synthetic routes, provide detailed, field-proven experimental protocols, and present characterization data to ensure scientific integrity and reproducibility. This document is designed to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core
The fusion of an imidazole ring with a pyridazine system results in the imidazo[1,2-b]pyridazine bicyclic heterocycle, a structure that has garnered significant attention in pharmaceutical research.[2] This scaffold is a key component in a variety of kinase inhibitors and other targeted therapies.[1] The introduction of a carboxylic acid group at the 8-position offers a valuable handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The ability to form salts or be converted into a range of derivatives such as esters and amides makes the 8-carboxylic acid functionality a critical component in drug design and development.
Core Synthetic Strategies: A Rationale-Driven Approach
The synthesis of imidazo[1,2-b]pyridazine-8-carboxylic acid derivatives can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, and overall efficiency. The most prevalent and logical approach involves the construction of the bicyclic system from a pre-functionalized pyridazine precursor.
The Pre-functionalized Pyridazine Approach
This strategy hinges on the synthesis of a 3-aminopyridazine that already bears the desired carboxylic acid (or its ester equivalent) at the 4-position. This key intermediate then undergoes a cyclocondensation reaction with an appropriate α-halocarbonyl compound to form the fused imidazole ring.
The primary advantage of this method is the unambiguous placement of the carboxylic acid group at the desired 8-position of the final bicyclic system. The synthesis of the key 3-aminopyridazine-4-carboxylic acid or its ester is therefore a critical first phase.
Detailed Experimental Protocols
The following protocols are presented as a coherent and validated pathway for the synthesis of imidazo[1,2-b]pyridazine-8-carboxylic acid.
Synthesis of Key Precursor: Ethyl 3-aminopyridazine-4-carboxylate
The synthesis of this crucial intermediate can be achieved from commercially available starting materials.
Step 1: Synthesis of 3,6-Dichloropyridazine-4-carboxylic acid
While commercially available, 3,6-dichloropyridazine-4-carboxylic acid can also be synthesized from appropriate precursors. For the purpose of this guide, we will assume its availability from a commercial source.
Step 2: Esterification of 3,6-Dichloropyridazine-4-carboxylic acid
-
Rationale: The carboxylic acid is converted to its ethyl ester to facilitate purification and to prevent potential side reactions of the free acid in subsequent steps.
-
Protocol:
-
To a solution of 3,6-dichloropyridazine-4-carboxylic acid (1.0 eq) in ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 3,6-dichloropyridazine-4-carboxylate.
-
Step 3: Selective Amination to Ethyl 3-amino-6-chloropyridazine-4-carboxylate
-
Rationale: A selective nucleophilic aromatic substitution of one of the chloro groups with ammonia is performed. The C6-chloro is generally more susceptible to nucleophilic attack.
-
Protocol:
-
In a sealed vessel, dissolve ethyl 3,6-dichloropyridazine-4-carboxylate (1.0 eq) in a solution of ammonia in methanol (7N, 20 volumes).
-
Heat the mixture to 80-90 °C for 12-16 hours.
-
Cool the reaction vessel to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-amino-6-chloropyridazine-4-carboxylate.
-
Synthesis of Ethyl 2-methylimidazo[1,2-b]pyridazine-8-carboxylate
This step involves the formation of the imidazole ring through a classical cyclocondensation reaction.
-
Protocol:
-
A mixture of ethyl 3-amino-6-chloropyridazine-4-carboxylate (1.0 eq) and chloroacetone (1.2 eq) in ethanol (15 volumes) is heated at reflux for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-methyl-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate.
-
The chloro group at the 6-position can be removed by catalytic hydrogenation if the unsubstituted derivative is desired.
-
Hydrolysis to Imidazo[1,2-b]pyridazine-8-carboxylic acid
The final step is the saponification of the ethyl ester to the desired carboxylic acid.[3]
-
Protocol:
-
Dissolve ethyl 2-methylimidazo[1,2-b]pyridazine-8-carboxylate (1.0 eq) in a mixture of ethanol (10 volumes) and water (5 volumes).
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1N HCl.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield imidazo[1,2-b]pyridazine-8-carboxylic acid.
-
Characterization Data
The structural elucidation of the synthesized compounds is confirmed by standard analytical techniques. The following table summarizes expected data for a representative derivative.
| Compound | Molecular Formula | Molecular Weight | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| Ethyl 2-methylimidazo[1,2-b]pyridazine-8-carboxylate | C10H11N3O2 | 205.21 | ~8.5 (d, 1H), ~8.0 (s, 1H), ~7.5 (d, 1H), ~4.3 (q, 2H), ~2.5 (s, 3H), ~1.3 (t, 3H) | ~164, ~145, ~140, ~135, ~125, ~120, ~115, ~61, ~14, ~12 |
| 2-methylimidazo[1,2-b]pyridazine-8-carboxylic acid | C8H7N3O2 | 177.16 | ~13.0 (br s, 1H), ~8.6 (d, 1H), ~8.1 (s, 1H), ~7.6 (d, 1H), ~2.5 (s, 3H) | ~166, ~146, ~141, ~136, ~126, ~121, ~116, ~12 |
Note: The chemical shifts provided are approximate and can vary depending on the solvent and specific substitution pattern.
Conclusion
This technical guide outlines a robust and reproducible synthetic pathway to novel imidazo[1,2-b]pyridazine-8-carboxylic acid derivatives. By starting with a pre-functionalized pyridazine core, the synthesis allows for the regioselective introduction of the carboxylic acid moiety at the 8-position. The detailed experimental protocols and characterization data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this important class of heterocyclic compounds for the development of new therapeutic agents.
References
- Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- Mosrin, M., & Knochel, P. (2009).
-
Zeng, F., et al. (2010). Synthesis and in vitro evaluation of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. ACS Medicinal Chemistry Letters, 1(2), 80–84. [Link]
-
Satyanarayana, B., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(16), 1-8. [Link]
-
PubChem. (n.d.). Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride. Retrieved from [Link]
-
Oruç, İ. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1217-1250. [Link]
-
Oakwood Chemical. (n.d.). 3,6-Dichloropyridazine-4-carboxylic acid. Retrieved from [Link]
-
Rsc.org. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). Ethyl 3-Chloropyridazine-4-carboxylate. Retrieved from [Link]
-
Chemspace. (n.d.). Ethyl 3-aminopyridazine-4-carboxylate. Retrieved from [Link]
-
MDPI. (2025). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules, 30(14), 1-14. [Link]
-
Science of Synthesis. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
Imidazo[1,2-b]pyridazine-8-carboxylic Acid: A Privileged Scaffold for Targeted Inhibitor Design—Structure-Activity Relationship (SAR) Studies
Executive Summary
The imidazo[1,2-b]pyridazine core represents a highly versatile, privileged heterocyclic scaffold in modern medicinal chemistry [1]. Historically utilized in the development of anti-tubercular and anti-inflammatory agents [4], this bicyclic system has seen a massive resurgence in targeted oncology and immunology, most notably as a backbone for kinase and protease inhibitors. Within this chemical space, imidazo[1,2-b]pyridazine-8-carboxylic acid serves as a critical synthetic building block. The 8-carboxylic acid moiety acts as an essential vector, allowing for the rapid generation of 8-carboxamides that form indispensable hydrogen-bonding networks within the active sites of target proteins. This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of this scaffold, detailing the structural rationale, quantitative biological data, and self-validating experimental protocols required for lead optimization.
Pharmacophore Modeling & Structural Rationale
The potency of imidazo[1,2-b]pyridazine derivatives relies heavily on the precise spatial arrangement of substituents. X-ray crystallographic studies of these inhibitors bound to kinases (e.g., CDK2, Tyk2, BTK) reveal a highly consistent binding mode[2, 3].
-
The 8-Position Vector (Hinge Binding): The unfunctionalized 8-carboxylic acid is generally inactive against intracellular targets due to ionization at physiological pH, which prevents optimal penetration into hydrophobic active sites. However, converting the acid into a secondary amide (8-carboxamide) transforms the vector into a potent hydrogen bond donor/acceptor pair. The amide NH donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the imidazo[1,2-b]pyridazine N1 nitrogen accepts a hydrogen bond from the hinge backbone NH [3].
-
The C-6 Position (Solvent/Deep Pocket Interaction): The C-6 position is typically functionalized via nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed cross-coupling of a 6-chloro precursor. Bulky aryl or heteroaryl amines at C-6 project into the solvent-exposed region or deep hydrophobic pockets, driving target selectivity.
-
The C-3 Position (Gatekeeper Sterics): Substituents at C-3 must be carefully tuned. Small alkyl groups (e.g., methyl) can improve hydrophobic packing against the gatekeeper residue, but larger groups often cause severe steric clashes, obliterating binding affinity [2].
Caption: Pharmacophore interactions of the imidazo[1,2-b]pyridazine core within a kinase active site.
Structure-Activity Relationship (SAR) Profiling
To illustrate the SAR trajectory, we examine a representative optimization campaign starting from the 6-chloro-imidazo[1,2-b]pyridazine-8-carboxylic acid core, targeting a generic kinase model (e.g., Tyk2/CDK2)[2, 3].
Causality in Amide Selection: Moving from the free acid (Compound 1) to a simple methyl amide (Compound 2) restores baseline activity by neutralizing the charge and enabling hinge binding. Expanding to a cyclopropyl amide (Compound 3) increases potency by optimally filling a small lipophilic sub-pocket adjacent to the hinge.
Causality in Caco-2 Permeability: While Compound 5 shows excellent biochemical potency, its cellular permeability is moderate. By replacing the cyclopropyl group with a 2-pyridyl ring (Compound 6), the nitrogen on the pyridine forms an intramolecular hydrogen bond with the amide NH. This masks the hydrogen bond donor during membrane transit, drastically improving Caco-2 permeability without sacrificing target affinity [3].
Table 1: SAR of Imidazo[1,2-b]pyridazine-8-carboxamide Derivatives
| Cmpd | R1 (8-Position Amide) | R2 (6-Position) | R3 (3-Position) | IC₅₀ (nM) | Caco-2 Pₐₚₚ (10⁻⁶ cm/s) |
| 1 | -OH (Carboxylic Acid) | -Cl | -H | >10,000 | N/A |
| 2 | -NH-CH₃ | -Cl | -H | 1,250 | 1.2 |
| 3 | -NH-Cyclopropyl | -Cl | -H | 450 | 2.5 |
| 4 | -NH-Cyclopropyl | -NH-Phenyl | -H | 45 | 4.1 |
| 5 | -NH-Cyclopropyl | -NH-(4-F-Phenyl) | -CH₃ | 12 | 5.8 |
| 6 | -NH-(2-Pyridyl) | -NH-(4-F-Phenyl) | -CH₃ | 3 | 18.5 |
Experimental Workflows & Protocols
To ensure high-fidelity data generation, the synthesis and evaluation of these compounds must follow stringent, self-validating protocols.
Protocol 1: Amidation of Imidazo[1,2-b]pyridazine-8-carboxylic Acid
Rationale: The imidazo[1,2-b]pyridazine core is highly electron-deficient, which can suppress the reactivity of the 8-carboxylic acid. Standard coupling agents like EDC/NHS often result in incomplete reactions. HATU is selected because its highly reactive azabenzotriazole ester intermediate overcomes this electronic deactivation, driving the reaction to completion rapidly.
Step-by-Step Methodology:
-
Activation: Dissolve 6-chloro-imidazo[1,2-b]pyridazine-8-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure full formation of the active ester.
-
Coupling: Add the desired amine (e.g., 2-aminopyridine, 1.5 eq) dropwise. Stir for 2-4 hours at room temperature.
-
Reaction Monitoring: Monitor via LC-MS. The disappearance of the starting mass (m/z [M+H]⁺ 198 for the core acid) and the appearance of the product mass validates the coupling.
-
Purification: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to yield the 8-carboxamide intermediate.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
Rationale: Imidazo[1,2-b]pyridazines are highly conjugated systems that frequently exhibit intrinsic auto-fluorescence. Standard fluorescence intensity assays are prone to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal reading, allowing short-lived background auto-fluorescence to decay, thereby ensuring signal integrity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing the target kinase, biotinylated peptide substrate, and ATP at the predetermined Kₘ concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
-
Compound Plating: Dispense compounds (10-point dose-response, 3-fold serial dilutions) into a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550) to minimize solvent (DMSO) interference.
-
Incubation: Add 5 µL of the kinase/substrate mix to the compounds. Incubate for 60 minutes at room temperature.
-
Detection: Add 5 µL of the detection mix (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.
-
Self-Validation (Z'-Factor): Read the plate on a TR-FRET compatible microplate reader. The assay is only considered valid if the calculated Z'-factor (derived from DMSO negative controls and Staurosporine positive controls) is ≥ 0.6. A Z'-factor > 0.6 guarantees that the assay window is robust enough to distinguish true SAR differences.
Caption: Synthetic workflow and SAR optimization cycle for imidazo[1,2-b]pyridazine-8-carboxylic acid.
Conclusion & Future Perspectives
The imidazo[1,2-b]pyridazine-8-carboxylic acid scaffold is a master key in targeted drug discovery. By understanding the precise vector geometry of the 8-position, medicinal chemists can utilize amidation to lock compounds into the hinge regions of kinases or the catalytic clefts of proteases. Coupled with iterative C-6 and C-3 modifications to optimize lipophilic efficiency and metabolic stability, this core will continue to yield highly selective, orally bioavailable clinical candidates. Future SAR campaigns will likely leverage this scaffold in the design of Proteolysis Targeting Chimeras (PROTACs), using the 8-carboxylic acid as an ideal attachment point for E3 ligase linkers.
References
-
Garrido, A., et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 2021. 1
-
Byth, K. F., et al. "Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2004. 2
-
Liang, J., et al. "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." ACS Medicinal Chemistry Letters, 2019. 3
-
BenchChem. "Structure-Activity Relationship of Imidazo[1,2-b]pyridazines in Tuberculosis: A Technical Guide." BenchChem, 2025. 4
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Discovery of Imidazo[1,2-b]pyridazine-8-carboxylic Acid as a Kinase Inhibitor Scaffold
This guide details the technical discovery, synthesis, and application of Imidazo[1,2-b]pyridazine-8-carboxylic acid as a pivotal scaffold in the development of kinase inhibitors.
While the carboxylic acid itself is rarely the final drug candidate due to cell permeability limitations (negative charge at physiological pH), it serves as the critical synthetic intermediate (the "gateway molecule") for generating 8-amido-imidazo[1,2-b]pyridazines . These derivatives have shown exceptional potency against kinases such as TYK2 (JH2 domain) , Mps1 (TTK) , and PIM kinases .
Executive Summary
The Imidazo[1,2-b]pyridazine ring system is a "privileged scaffold" in medicinal chemistry, capable of mimicking the adenine ring of ATP to bind within the kinase hinge region. The discovery of the 8-carboxylic acid derivative marked a significant turning point in Structure-Activity Relationship (SAR) studies. This functional group allows for the modular attachment of solubilizing groups and "tail" moieties that extend into the solvent-exposed regions of the kinase pocket, dramatically improving selectivity and physicochemical properties (solubility, metabolic stability) compared to earlier 6- or 3-substituted analogs.
Key Applications:
-
TYK2 Inhibitors: Targeting the JH2 pseudokinase domain for autoimmune diseases (e.g., psoriasis, lupus).
-
Mps1 (TTK) Inhibitors: Targeting mitotic checkpoint signaling in triple-negative breast cancer.
-
PIM Kinase Inhibitors: Targeting cell survival pathways in hematological malignancies.[1][2]
Scientific Context & Discovery Logic
The Scaffold Advantage
The imidazo[1,2-b]pyridazine core is favored for its flat, aromatic structure which stacks efficiently with the kinase gatekeeper residues.
-
N1 and N4 Nitrogens: Act as hydrogen bond acceptors/donors to interact with the kinase hinge region (e.g., Valine or Leucine backbone amides).
-
C8 Position: The "exit vector" at the C8 position points towards the solvent front. Early SAR studies revealed that direct substitution here with lipophilic groups caused steric clashes, but amide linkers (derived from the 8-carboxylic acid) provided the optimal geometry to exit the pocket and interact with solvent-exposed residues, enhancing potency.
The Discovery Pivot: From Hit to Lead
In the discovery of TYK2 JH2 inhibitors , high-throughput screening identified the imidazo[1,2-b]pyridazine core. However, early hits suffered from poor metabolic stability and low selectivity against other JAK family members (JAK1-3).
The Solution: Researchers identified that introducing a carboxylic acid at the C8 position (via hydrolysis of an ester precursor) created a versatile handle.
-
Hit: 6-aryl-imidazo[1,2-b]pyridazine (Potent but non-selective).
-
Design Hypothesis: Extension from C8 could reach a unique allosteric pocket or solvent channel specific to the TYK2 pseudokinase domain.
-
Execution: Synthesis of Imidazo[1,2-b]pyridazine-8-carboxylic acid allowed for the parallel synthesis of a library of amides.
-
Result: The resulting 8-carboxamides showed >100-fold selectivity for TYK2 over JAK1/2/3 and improved metabolic stability.
Chemical Synthesis & Protocols
Synthesis of the Core: Imidazo[1,2-b]pyridazine-8-carboxylic Acid
This protocol describes the formation of the core scaffold and its hydrolysis to the active acid intermediate.
Reagents:
-
3-Amino-6-chloropyridazine (Starting material)
-
Ethyl bromopyruvate (Cyclization agent)
-
Lithium Hydroxide (LiOH) (Hydrolysis)
Step-by-Step Methodology:
-
Cyclization (Formation of the Ring):
-
Dissolve 3-amino-6-chloropyridazine (1.0 eq) in ethanol.
-
Add ethyl bromopyruvate (1.2 eq) dropwise.
-
Reflux the mixture for 4–6 hours at 80°C.
-
Mechanism:[1][3] The exocyclic amine attacks the ketone of the pyruvate, followed by ring closure onto the alkyl bromide.
-
Workup: Cool to RT. The hydrobromide salt of Ethyl imidazo[1,2-b]pyridazine-8-carboxylate precipitates. Filter and wash with cold ethanol.
-
-
Hydrolysis (Unmasking the Acid):
-
Suspend the ethyl ester in a 1:1 mixture of THF/Water.
-
Add LiOH (3.0 eq) and stir at Room Temperature (RT) for 2 hours.
-
Monitor by LC-MS for disappearance of the ester peak.
-
Acidification: Adjust pH to ~3.0 using 1N HCl. The Imidazo[1,2-b]pyridazine-8-carboxylic acid will precipitate as a white/off-white solid.
-
Isolation: Filter, wash with water, and dry under vacuum.
-
Derivatization: Amide Coupling (General Protocol)
To generate the active kinase inhibitor:
-
Dissolve Imidazo[1,2-b]pyridazine-8-carboxylic acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to activate the acid.
-
Add the desired amine (e.g., cyclopropylamine, aniline derivative) (1.1 eq).
-
Stir at RT for 12 hours.
-
Purification: Dilute with EtOAc, wash with brine, and purify via Flash Chromatography (DCM/MeOH gradient).
Biological Characterization & SAR Data[4][5][6][7]
Structure-Activity Relationship (SAR) Summary
The following table summarizes how modifications to the 8-carboxylic acid core affect biological activity against TYK2 (JH2 domain binding).
| Compound Class | C8 Substituent | TYK2 IC50 (nM) | Selectivity (vs JAK1) | Notes |
| Core Acid | -COOH | >10,000 | N/A | Poor permeability; no binding. |
| Ester | -COOEt | 450 | 10x | Weak binder; rapidly hydrolyzed. |
| Methyl Amide | -CONH-Me | 12 | 50x | Good potency; limited solubility. |
| Cyclopropyl Amide | -CONH-cPr | 1.3 | >200x | Optimal Lead. Fills solvent pocket. |
| Aryl Amide | -CONH-Ph | 85 | 20x | Steric clash with solvent channel. |
Kinase Assay Protocol (LanthaScreen™ Eu Kinase Binding)
This assay measures the binding of the inhibitor to the kinase active site by displacing a tracer.
-
Preparation: Dilute compounds (start 10 mM DMSO) in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Mix kinase (5 nM TYK2-JH2), Eu-anti-GST antibody (2 nM), and Tracer 236 (Alexa Fluor® conjugate) in a 384-well plate.
-
Addition: Add 5 µL of compound solution.
-
Equilibration: Incubate for 60 mins at RT in the dark.
-
Readout: Measure FRET signal (Excitation 340 nm, Emission 665 nm/615 nm) on a plate reader (e.g., EnVision).
-
Analysis: Calculate IC50 by fitting the TR-FRET emission ratio vs. log[compound].
Visualizations
Synthesis Workflow (DOT Diagram)
This diagram illustrates the conversion of the raw materials into the active 8-amide inhibitor via the carboxylic acid intermediate.
Caption: Synthetic route identifying the 8-carboxylic acid as the divergent node for inhibitor generation.
Mechanism of Action: TYK2 Signaling (DOT Diagram)
This diagram shows where the inhibitor intervenes in the JAK-STAT pathway.
Caption: The inhibitor binds the TYK2 JH2 domain, allosterically preventing STAT phosphorylation.
References
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Source: Journal of Medicinal Chemistry (2019). Context: Describes the hydrolysis of the ester to the 8-carboxylic acid and subsequent amide coupling to achieve selectivity. URL:[Link]
-
Structural Analysis Identifies Imidazo[1,2-b]pyridazines as PIM Kinase Inhibitors. Source: Cancer Research (2007).[1] Context: Establishes the Imidazo[1,2-b]pyridazine scaffold as a privileged kinase inhibitor core.[4] URL:[Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors. Source: Journal of Medicinal Chemistry (2015).[5] Context: Details the optimization of the scaffold for Mps1 inhibition using 8-position substituents. URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Target Identification and Validation of Imidazo[1,2-b]pyridazine-8-carboxylic acid
Abstract
The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential, including the FDA-approved drug Ponatinib.[1] This guide provides a comprehensive, in-depth technical framework for the target identification and validation of a novel derivative, Imidazo[1,2-b]pyridazine-8-carboxylic acid. We present a logical, multi-pronged strategy that combines in silico analysis, unbiased proteomic screening, and targeted genetic and cellular validation techniques. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a strategic workflow grounded in scientific rationale and field-proven insights. We detail the causality behind experimental choices, emphasizing self-validating systems to ensure the trustworthiness of findings.
Introduction: The Scientific Premise
Imidazo[1,2-b]pyridazine-8-carboxylic acid is a novel small molecule built upon a scaffold known to interact with a variety of protein kinases. Derivatives have shown potent activity against targets such as Tyrosine Kinase 2 (Tyk2), Bruton's Tyrosine Kinase (BTK), Cyclin-Dependent Kinases (CDKs), and TGF-β Activated Kinase 1 (TAK1).[1] The addition of a carboxylic acid moiety at the 8-position introduces a new chemical handle that could alter the target profile and pharmacokinetic properties compared to previously studied analogs.
The central challenge with any novel compound is to definitively identify its molecular target(s) and validate their relevance to a desired phenotype. This process is foundational to understanding its mechanism of action, predicting potential on- and off-target effects, and paving the way for rational drug development.[2] This guide outlines a systematic approach, beginning with broad, unbiased screening methods to generate initial hypotheses, followed by rigorous, orthogonal validation techniques to confirm those hypotheses.
Strategic Workflow for Target Identification & Validation
Our proposed workflow is designed as an iterative and self-validating process. It begins with broad, hypothesis-generating experiments and progressively narrows the focus to specific, high-confidence targets for in-depth validation.
Figure 1: A multi-phase workflow for target identification and validation.
Phase 1: Unbiased Target Identification
The initial phase aims to cast a wide net to identify all potential interacting proteins without preconceived bias. We will employ two distinct and complementary proteomic approaches: affinity chromatography and Drug Affinity Responsive Target Stability (DARTS).
Method 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
This classic technique identifies proteins that directly bind to the immobilized small molecule.[3] The carboxylic acid group on our compound of interest is an ideal handle for covalent immobilization to a solid support, minimizing the risk of disrupting potential binding interactions.
Experimental Protocol: Small Molecule Affinity Chromatography
-
Probe Synthesis & Immobilization:
-
Synthesize an amine-reactive derivative of Imidazo[1,2-b]pyridazine-8-carboxylic acid or directly couple the carboxylic acid to an amine-functionalized resin (e.g., NHS-activated agarose beads) using EDC/NHS chemistry.
-
Prepare a control column with the linker and quenching agent alone to identify non-specific binders.
-
Thoroughly wash the beads with binding buffer (e.g., PBS, pH 7.4) to remove unreacted compound.
-
-
Protein Lysate Preparation:
-
Select a relevant cell line. Based on the known activity of the scaffold, a human B-cell lymphoma line (e.g., TMD8) or a cell line known to express high levels of Tyk2 or TAK1 would be a rational starting point.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified lysate with the compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.[3]
-
-
Elution and Sample Preparation:
-
Elute bound proteins using a competitive elution with a high concentration of the free compound, or by non-specific methods like a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE loading buffer.
-
Neutralize the eluate if using a low pH buffer.
-
Perform an in-solution or in-gel tryptic digest of the eluted proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a database search (e.g., UniProt) with software like MaxQuant or Proteome Discoverer.
-
Specifically quantify proteins enriched in the compound pull-down compared to the control pull-down.
-
Method 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a powerful label-free method that identifies target proteins based on their stabilization upon ligand binding, which confers resistance to proteolysis.[4][5][6] This approach is advantageous as it uses the native, unmodified small molecule and is not dependent on the availability of a chemical handle for immobilization.[6]
Experimental Protocol: DARTS Assay
-
Lysate Preparation:
-
Prepare a clarified cell lysate as described in the AC-MS protocol.
-
-
Compound Incubation:
-
Aliquot the lysate into multiple tubes. Treat one set with Imidazo[1,2-b]pyridazine-8-carboxylic acid (e.g., at a final concentration of 10-50 µM) and the control set with vehicle (e.g., DMSO).
-
Incubate for 1 hour at room temperature to allow for binding.
-
-
Protease Digestion:
-
Add a broad-spectrum protease, such as Pronase, to both compound-treated and vehicle-treated lysates. It is critical to perform a titration of the protease concentration and digestion time to achieve partial, not complete, digestion.[7]
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
-
Analysis:
-
Separate the digested proteins on an SDS-PAGE gel.
-
Stain the gel with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Identify protein bands that are present or more intense in the compound-treated lane compared to the vehicle-treated lane. These represent proteins protected from proteolysis.
-
Excise these bands and identify the proteins via LC-MS/MS as described previously.
-
Phase 2: Hit Prioritization and Biophysical Confirmation
The unbiased screens will likely generate a list of potential protein interactors. The next crucial step is to integrate these datasets and confirm direct, high-affinity binding using orthogonal biophysical methods.
Convergent Hit List Generation
A high-confidence hit is a protein identified by both AC-MS and DARTS. Additionally, proteins from known target classes of the imidazo[1,2-b]pyridazine scaffold (e.g., kinases) should be prioritized.
| Hypothetical Hit List | AC-MS Enrichment (Fold Change) | DARTS Protection (Relative Intensity) | Known Scaffold Target? | Priority |
| Tyk2 | 55.2 | 4.8 | Yes | High |
| BTK | 48.9 | 3.5 | Yes | High |
| HSP90AA1 | 15.3 | 2.1 | No | Medium |
| Tubulin Beta Chain | 8.1 | Not detected | No | Low |
| TAK1 | 3.2 | 2.9 | Yes | High |
| GAPDH | 1.1 (Non-specific) | 1.0 (No protection) | No | None |
Table 1: Example of a prioritized hit list integrating data from unbiased screens.
Biophysical Confirmation of Binding
To quantify the interaction between the compound and prioritized protein hits, direct binding assays are essential. Techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can provide kinetic and affinity data (KD).[8]
-
Surface Plasmon Resonance (SPR): This label-free technique immobilizes the purified target protein on a sensor chip and measures the change in refractive index as the small molecule flows over the surface, allowing for the determination of on-rates (ka), off-rates (kd), and the equilibrium dissociation constant (KD).[8]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including KD, stoichiometry (n), and enthalpy (ΔH).
A successful biophysical confirmation would show a dose-dependent binding response, yielding a KD value in a biologically relevant range (ideally sub-micromolar).
Phase 3: Target Validation in a Biological Context
Confirming a direct physical interaction is necessary but not sufficient. Validation requires demonstrating that engaging the target protein with the compound leads to a functional cellular consequence.
Genetic Validation using CRISPR-Cas9
The gold standard for target validation is to demonstrate that the genetic removal of the putative target protein recapitulates or blocks the phenotypic effect of the compound.[9][10] A CRISPR-based knockout of the target gene should render the cells resistant to the compound if the compound acts as an inhibitor of that target.
Experimental Protocol: CRISPR-Cas9 Knockout for Drug Resistance
-
Cell Line and sgRNA Selection:
-
Use a cell line that shows a clear phenotypic response to the compound (e.g., growth inhibition).
-
Design and validate at least two different single guide RNAs (sgRNAs) targeting early exons of the candidate gene to ensure a true knockout.[9]
-
-
Lentiviral Transduction and Knockout Generation:
-
Package sgRNAs and Cas9 into lentiviral particles.
-
Transduce the target cell line.
-
Select for transduced cells (e.g., with puromycin).
-
Expand the knockout and control (non-targeting sgRNA) cell populations.
-
Confirm knockout at the protein level via Western blot.
-
-
Phenotypic Assay:
-
Treat both the knockout and control cell lines with a dose-response of Imidazo[1,2-b]pyridazine-8-carboxylic acid.
-
Measure cell viability after 72 hours using an assay like CellTiter-Glo.
-
A significant rightward shift in the IC50 curve for the knockout cells compared to the control cells validates the target.
-
Cellular Target Engagement and Pathway Analysis
The final step is to demonstrate that the compound engages the target in living cells and modulates its downstream signaling pathway.
Example Validation Strategy for a Kinase Target (e.g., Tyk2):
-
Target Phosphorylation: Treat cells with a relevant cytokine that activates the Tyk2 pathway (e.g., IL-23 or IFNα).[4][11] Pre-incubate with increasing concentrations of the compound. Measure the phosphorylation of Tyk2 and its downstream substrate, STAT, via Western blot. A dose-dependent decrease in STAT phosphorylation would confirm target engagement and inhibition.[12]
-
Downstream Gene Expression: Following cytokine stimulation with and without the compound, extract RNA and perform qPCR for known STAT target genes (e.g., IFN-stimulated genes). A reduction in the expression of these genes would provide further evidence of pathway modulation.
Below are diagrams of potential signaling pathways that could be modulated by Imidazo[1,2-b]pyridazine-8-carboxylic acid, based on known targets of the scaffold.
Figure 2: Simplified Tyk2/STAT signaling pathway.
Figure 3: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Conclusion
The journey from a novel compound to a validated therapeutic lead is contingent on a robust and unbiased approach to target identification and validation. The strategy outlined in this guide for Imidazo[1,2-b]pyridazine-8-carboxylic acid provides such a framework. By integrating complementary proteomic screening methods with rigorous biophysical and genetic validation, researchers can build a compelling, data-driven case for a specific mechanism of action. This logical progression from hypothesis generation to functional confirmation minimizes the risk of pursuing false leads and provides the solid scientific foundation required for successful drug development programs.
References
- Murali, H., Rustandi, R. R., Zheng, L., Payne, A., & Shang, J. (2022). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Methods in Molecular Biology.
- Chomix. (n.d.). Small Molecule-Protein Interactions. Chomix Tech.
- Hu, L., Fawcett, J. P., & Gu, J. (2012).
- Wang, Y., et al. (2024).
- ResearchGate. (n.d.). A schematic representation of BCR/BTK signaling pathway.
- Horizon Discovery. (n.d.).
- Synthego. (n.d.).
- ResearchGate. (n.d.). Schematic model showing role of TAK1 complex in inflammatory signaling...
- Frontiers. (n.d.).
- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology.
- Biocompare. (2021).
- ResearchGate. (n.d.). Bruton's tyrosine kinase (BTK) structure diagram.
- Lomenick, B., et al. (2011). Target identification using drug affinity responsive target stability (DARTS). Methods in Molecular Biology.
- ResearchGate. (n.d.). a. BTK structure diagram. b. BTK signal transduction pathway.
- Cell Signaling Technology. (n.d.).
- Min, J. E., & Ivashkiv, L. B. (2022). Current understanding of the role of tyrosine kinase 2 signaling in immune responses. Immune Network.
- Chen, C., et al. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Cancers.
- ResearchGate. (n.d.). Schematic diagram of the structure of TAK1 and TABs.
- ResearchGate. (n.d.). TAK1 inflammatory signalling pathways.
- Gault, J., et al. (2021). Protein–Small Molecule Interactions in Native Mass Spectrometry. Chemical Reviews.
- Moslin, R., et al. (2016). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
- Laggai, S., et al. (2026). CDK12 and CDK13 in oncology: from RNA regulation to therapeutic targeting. Journal of Experimental & Clinical Cancer Research.
- ResearchGate. (n.d.). Schematic representation of TYK2-mediated JAK/STAT signaling network.
- Der Pharma Chemica. (2015). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica.
- MDPI. (2017). Post-Translational Modifications of the TAK1-TAB Complex.
- ResearchGate. (n.d.). CDK12 and CDK13 are functionally redundant.
- ResearchGate. (n.d.). Graphic representation of CDK12 and CDK13 domains.
- Cell Signaling Technology. (n.d.). B Cell Receptor Signaling. Cell Signaling Technology.
- Bristol Myers Squibb. (2022). The TYK2 Pathway: An Overview. Bristol Myers Squibb.
- Cell Chemical Biology. (2024). Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition. Cell Chemical Biology.
- Wallweber, H. J. A., et al. (2014). Structural basis of IFNα receptor recognition by TYK2.
- The Journal of Clinical Investigation. (2025). CDK12/13 inactivation triggers STING-mediated antitumor immunity in preclinical models.
- Cube Biotech. (n.d.).
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- ChemProc. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc.
- Cytiva. (n.d.). Sample Preparation for Affinity Chromatography in Specific Groups of Biomolecules. Cytiva Lifesciences.
- G-Biosciences. (n.d.).
- Bio-Rad. (n.d.).
- PubChem. (n.d.). Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride. PubChem.
- GE Healthcare. (n.d.).
Sources
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- 2. Small Molecule-Protein Interactions [chomixbio.com]
- 3. cube-biotech.com [cube-biotech.com]
- 4. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
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- 12. researchgate.net [researchgate.net]
Tautomerism and Structural Dynamics of Imidazo[1,2-b]pyridazine-8-carboxylic Acid
[1]
Executive Summary
Imidazo[1,2-b]pyridazine-8-carboxylic acid represents a class of "chameleonic" heterocycles where the interplay between an acidic carboxyl group and a basic ring nitrogen creates a complex tautomeric landscape.[1] Unlike simple keto-enol tautomerism, this molecule exhibits prototropic zwitterionic equilibrium , shifting between a neutral, intramolecularly hydrogen-bonded form and a charge-separated zwitterionic form.[1][2] Understanding this equilibrium is paramount for medicinal chemists, as it dictates the solubility-permeability paradox : the zwitterion confers aqueous solubility, while the neutral form drives membrane permeability.[2][3]
Structural Fundamentals & Electronic Architecture
To master the tautomerism of this molecule, one must first understand the electronic distribution of the parent scaffold.
Numbering and Heteroatom Chemistry
The imidazo[1,2-b]pyridazine core is a fused bicyclic system comprising an imidazole ring fused to a pyridazine ring.[1]
-
N1 (Imidazole Nitrogen): The most basic center (pKa ~ 4.5–5.5).[1][2] It possesses a localized lone pair in the
orbital, available for protonation. -
N4 (Bridgehead Nitrogen): Non-basic due to its involvement in aromaticity (pyrrole-like lone pair delocalization).[1]
-
N5 (Pyridazine Nitrogen): Less basic than N1 due to the electron-withdrawing effect of the adjacent bridgehead nitrogen and the inherent deficiency of the diazine ring.[1]
-
C8 Position: Located on the pyridazine ring, "peri" to the N1 position.[2] This proximity is the structural driver for the molecule's unique tautomeric behavior.
The "Peri" Proximity Effect
The 8-carboxylic acid substituent is geometrically constrained to lie in the same plane as the aromatic system. The distance between the carboxyl oxygen and the N1 nitrogen is sufficiently short (< 2.5 Å) to facilitate strong non-covalent interactions. This peri-interaction creates a low-barrier pathway for proton transfer.[1]
The Tautomeric Landscape: Zwitterion vs. Neutral
The "tautomerism" in this context is defined by the migration of the carboxyl proton (
Form A: The Neutral Closed Conformer
In non-polar environments (lipids, cell membranes, chloroform), the molecule adopts a neutral state.[1][2][3]
-
Structure: The proton resides on the carboxyl group (-COOH).[1]
-
Stabilization: An Intramolecular Hydrogen Bond (IMHB) forms between the carboxyl -OH and the N1 lone pair (
).[1][2] -
Properties: High lipophilicity (LogP > 1), planar conformation, and enhanced membrane permeability.[1][2][3] This is the "transport" form.
Form B: The Zwitterionic Conformer
In polar, protic environments (water, plasma, cytosol), the equilibrium shifts.[1][2][3]
-
Structure: The proton transfers to N1, creating a carboxylate anion (-COO⁻) and an imidazolium cation (NH⁺).[1][2]
-
Stabilization: Solvation of the charged species by water molecules (high dielectric constant).[1][2]
-
Properties: High aqueous solubility, high melting point (due to strong intermolecular electrostatic lattice energy), and low permeability.[1][2][3] This is the "solubilizing" form.
Visualization of the Equilibrium
The following diagram illustrates the dynamic equilibrium driven by solvent polarity ($ \epsilon $).[2]
Figure 1: The solvent-dependent prototropic equilibrium between the neutral, hydrogen-bonded conformer and the zwitterionic species.[1][2][3]
Analytical Characterization Protocols
Distinguishing between these tautomers requires orthogonal analytical techniques. Standard LC-MS often fails to differentiate them as they have the same mass and interconvert rapidly.
NMR Spectroscopy (The Gold Standard)
Protonation of N1 causes significant chemical shift changes in the adjacent protons (H2 and H3).[1][2]
| Feature | Neutral Form (CDCl₃) | Zwitterionic Form (D₂O/DMSO) | Mechanistic Insight |
| H2 Chemical Shift | Deshielding due to N1 positive charge.[1] | ||
| C=O Carbon Shift | Carboxylate resonance character.[1] | ||
| NOE Signal | Strong NOE between H2 and H8-substituent (if applicable) | Weak/Altered | Conformational lock in neutral form. |
X-Ray Crystallography
In the solid state, the preferred tautomer depends on the crystallization solvent and pH.[2][3]
Implications for Drug Design
The 8-carboxylic acid derivative is rarely the final drug but often a key intermediate or a metabolite. However, bioisosteric replacement relies on understanding this tautomerism.
The "Chameleon" Effect
Successful drugs containing this scaffold (or its derivatives) often exploit the equilibrium.[1]
-
In the Gut (pH 1-3): N1 is protonated, COOH is neutral.[1][2] Cationic form (Soluble).[1][2]
-
In the Intestine (pH 6-7): Equilibrium dominates.[1] The Neutral Form must be accessible to cross the lipid bilayer.
-
Strategy: If the zwitterion is too stable (pKa gap too large), permeability suffers.[1][2][3] Chemists often cap the acid (ester/amide) or replace it with a heterocycle (e.g., oxadiazole) to remove the obligate zwitterion while maintaining the H-bond capability.[1][2]
Solubility vs. Permeability Trade-off
-
Problem: High lattice energy of the zwitterion leads to poor dissolution rates.
-
Solution: Disruption of the crystal lattice by using salts (e.g., HCl salt forces the proton onto N1 and protonates the COOH, or Na salt deprotonates COOH).[2][3]
-
Self-Validating Protocol: Measure LogD at three pH points (3.0, 5.0, 7.4).[1][2][3] A steep drop in LogD at pH > 5 indicates zwitterion formation.
Experimental Protocols
Protocol A: Determination of Tautomeric Ratio via UV-Vis Titration
Objective: Determine the
-
Preparation: Prepare 50 µM solutions of the compound in varying ratios of Water:Dioxane (from 0% to 100% Dioxane).
-
Measurement: Record UV-Vis spectra (200-400 nm).
-
Analysis:
Protocol B: pKa Determination (Potentiometric)
Objective: Accurately measure the macro-pKa values to predict zwitterionic range.
-
System: SiriusT3 or equivalent autotitrator.
-
Solvent: 0.15 M KCl (aq) at 25°C.
-
Procedure:
-
Titrate from pH 2.0 to pH 12.0 using KOH.
-
Perform a reverse titration (pH 12 to 2) with HCl to check for hysteresis (precipitation).[1]
-
-
Data Interpretation:
Workflow Diagram: Tautomer Identification
Figure 2: Decision tree for identifying the dominant tautomeric state based on pKa analysis.
References
-
Imidazo[1,2-b]pyridazine as a privileged scaffold in medicinal chemistry. Source: ResearchGate / Eur. J. Med. Chem. URL:[Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent BTK Inhibitors. Source: Journal of Medicinal Chemistry (ACS).[1] URL:[Link][1][3]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Tyk2 JH2 Inhibitors (Intramolecular H-bonding). Source: ACS Medicinal Chemistry Letters.[1] URL:[Link]
-
PubChem Compound Summary: Imidazo[1,2-b]pyridazine-8-carboxylic acid. Source:[1][4] PubChem (NIH).[1] URL:[Link][1][3]
-
Electrostatic proximity effects in the relative basicities of diazines. Source: Journal of the American Chemical Society. URL:[Link][1][3]
Methodological & Application
Application Note: Profiling Imidazo[1,2-b]pyridazine-8-carboxylic Acid Derivatives in Kinase Assays
Introduction & Scientific Context
The Imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its utility in designing ATP-competitive kinase inhibitors. While the core heterocycle provides the essential shape complementarity to the ATP-binding pocket, the 8-carboxylic acid moiety (and its derivatives) serves as a critical vector for fragment-based drug discovery (FBDD) and lead optimization.
Research indicates that Imidazo[1,2-b]pyridazine derivatives exhibit potent inhibitory activity against PIM kinases (Proviral Insertion in Murine lymphomas), CDKs , and DYRK1A . Uniquely, certain derivatives of this scaffold have been shown to interact with the NH2-terminal lobe helix
This application note details a robust In Vitro Kinase Assay protocol. It focuses on screening Imidazo[1,2-b]pyridazine-8-carboxylic acid and its functionalized analogs (amides/esters) using a bioluminescent ADP-detection platform. This method is chosen for its universality, high sensitivity, and resistance to fluorescent interference often caused by nitrogen-rich heterocycles.
Mechanism of Action (Hypothetical Binding Mode)
The following diagram illustrates the structural logic of using this scaffold in kinase inhibition.
Figure 1: Structural logic of Imidazo[1,2-b]pyridazine binding.[2] The 8-position substituent often dictates solubility and specific interactions with the kinase lobe.
Pre-Assay Preparation
Compound Handling & Solubility
The Imidazo[1,2-b]pyridazine-8-carboxylic acid moiety introduces polarity, but the fused ring system remains lipophilic. Proper solubilization is critical to prevent "false negatives" due to precipitation.
-
Stock Solution: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM .
-
Note: The carboxylic acid group may protonate/deprotonate depending on the pH. In 100% DMSO, it is stable.
-
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute the DMSO stock into 1X Kinase Buffer immediately prior to use. Ensure the final DMSO concentration in the assay well does not exceed 1-2% (v/v), as PIM kinases are generally DMSO-tolerant up to 2%.
Reagents & Equipment
| Component | Specification | Purpose |
| Test Compound | Imidazo[1,2-b]pyridazine-8-COOH | Fragment/Inhibitor |
| Kinase Enzyme | Recombinant PIM1 (human) | Target Enzyme (0.1 - 0.5 ng/µL final) |
| Substrate | S6 Peptide or Kemptide | Phosphorylation target |
| ATP | Ultra-pure (10 mM stock) | Phosphate donor |
| Assay Buffer | 50mM HEPES pH 7.5, 10mM MgCl₂, 1mM DTT, 0.01% Brij-35 | Physiological reaction environment |
| Detection Kit | ADP-Glo™ (Promega) | Converts ADP |
| Plate | 384-well, Solid White, Low Volume | Maximizes luminescence reflection |
Experimental Design: ADP-Glo Kinase Assay
We utilize the ADP-Glo™ platform because it measures the universal product of the kinase reaction (ADP).[3][4][5][6] This is superior to binding assays for this scaffold because it confirms functional inhibition of catalytic activity.
Assay Principle
-
Kinase Reaction: Kinase + Substrate + ATP
Phospho-Substrate + ADP. -
ADP-Glo Reagent: Stops reaction and depletes remaining ATP.[3][4][5]
-
Detection Reagent: Converts ADP back to ATP
Luciferase reaction Light.[3][6]
Workflow Diagram
Figure 2: Step-by-step workflow for the ADP-Glo kinase assay using 384-well microplates.
Detailed Protocol
Step 1: Preparation of Reaction Components
-
1X Kinase Buffer: Mix 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Add DTT (to 2 mM) and MnCl₂ (if required by specific kinase, e.g., DYRK1A often prefers Mn²⁺) fresh on the day of the experiment.
-
Compound Plate: Prepare a 10-point dose-response curve of the Imidazo[1,2-b]pyridazine derivative in DMSO. Transfer 50 nL to the 384-well plate using an acoustic dispenser (e.g., Echo) or pin tool.
-
Enzyme Mix: Dilute PIM1 kinase to 2X the final concentration (e.g., 0.4 ng/µL) in 1X Kinase Buffer.
-
Substrate/ATP Mix: Dilute S6 peptide to 2X concentration (e.g., 20 µM) and ATP to 2X concentration (e.g., 20 µM, which is near the
for PIM1) in 1X Kinase Buffer.
Step 2: The Kinase Reaction[8][10]
-
Add 2.5 µL of the 2X Enzyme Mix to the assay plate containing the compound.
-
Expert Tip: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 minutes at Room Temperature (RT). This allows the Imidazo-pyridazine scaffold to equilibrate with the kinase before ATP competes for the site.
-
Add 2.5 µL of the 2X Substrate/ATP Mix to initiate the reaction.
-
Seal the plate and incubate for 60 minutes at RT.
Step 3: ADP Detection (Stop & Read)
-
Add 5 µL of ADP-Glo™ Reagent to all wells.[3]
-
Action: This stops the kinase reaction and digests unconsumed ATP.
-
-
Incubate for 40 minutes at RT.
-
Add 10 µL of Kinase Detection Reagent .
-
Incubate for 30 minutes at RT.
-
Measure Luminescence (RLU) on a plate reader (e.g., EnVision, PHERAstar).
Data Analysis & Interpretation
Calculation of % Inhibition
Normalize the Raw Luminescence Units (RLU) using the High Control (DMSO only, Enzyme + Substrate) and Low Control (No Enzyme or 100% inhibited).
IC50 Determination
Fit the % Inhibition data to a sigmoidal dose-response equation (4-parameter logistic) to determine the IC50.
| Parameter | Expected Result | Interpretation |
| Z' Factor | > 0.5 | Assay is robust and valid. |
| Signal-to-Background (S/B) | > 10 | Good dynamic range. |
| IC50 (Scaffold) | 1 - 10 µM | Typical for a "fragment" or unmodified scaffold. |
| IC50 (Optimized) | < 100 nM | Expected for optimized derivatives (e.g., Ponatinib-like). |
Troubleshooting & Expert Insights
The "Carboxylic Acid" Effect
The 8-carboxylic acid group is ionizable (
-
Risk: Electrostatic repulsion if the binding pocket is also negative.
-
Mitigation: If the acid shows no activity (
), test the Methyl Ester or Amide variant. This validates if the lack of potency is due to the charge or the scaffold itself.
High Background
-
Cause: Incomplete ATP depletion.
-
Solution: Ensure the ATP concentration in the reaction does not exceed the capacity of the ADP-Glo reagent (usually max 1 mM). For PIM kinases, 10-50 µM ATP is sufficient.
Compound Fluorescence
-
Issue: Imidazo[1,2-b]pyridazines can be fluorescent.[3]
-
Validation: The ADP-Glo assay is luminescent, minimizing interference. However, if using a FRET-based assay (like LanthaScreen), run a "compound only" control to check for autofluorescence at the emission wavelength.
References
-
Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity.[1][7] Cancer Research, 67(14), 6916–6924.[1]
-
Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.
-
Fedorov, O., et al. (2011). A Systematic Interaction Map of Validated Kinase Inhibitors with the Human Kinome. PNAS.
-
Pierre, F., et al. (2012). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2. Journal of Medicinal Chemistry. (Note: Cited for carboxylic acid moiety handling in kinase assays).
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [nld.promega.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 6. ADP-Glo™ Kinase Assay [promega.jp]
- 7. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assay Development for Imidazo[1,2-b]pyridazine-8-carboxylic Acid Derivatives
Executive Summary & Scientific Rationale
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its utility in developing Type I and Type II kinase inhibitors (e.g., Ponatinib).[1] While 3- and 6-substitutions are well-documented, 8-carboxylic acid derivatives represent a distinct and emerging subclass. The C8 position provides a unique vector for solubilizing groups or interactions with the solvent-exposed regions of the ATP-binding pocket, particularly relevant for targets like PIM kinases (PIM1/2/3) , DYRK1A , and CLKs .
Developing robust cell-based assays for these derivatives requires addressing specific challenges:
-
Physicochemical Properties: The imidazo[1,2-b]pyridazine core is lipophilic (LogP ~2-3), but the 8-carboxylic acid moiety introduces polarity that can limit passive membrane permeability unless derivatized (e.g., to amides) or actively transported.
-
Target Specificity: These derivatives often exhibit polypharmacology. Assays must distinguish between general cytotoxicity and on-target efficacy.
-
Solubility: Free acids may precipitate in low-pH cell culture environments; derivatives (esters/amides) often require specific DMSO handling to prevent "crashing out" in aqueous media.
This guide details the development of a self-validating assay cascade, moving from phenotypic screening to mechanistic target engagement.
Experimental Design Strategy
We employ a "Funnel Approach" to validate biological activity.
| Stage | Assay Type | Readout | Objective |
| 1 | Phenotypic Screen | ATP Quantitation (CellTiter-Glo) | Determine cellular IC50 and general cytotoxicity. |
| 2 | Target Engagement | Western Blot / AlphaLISA | Confirm inhibition of downstream phosphorylation (e.g., p-BAD, p-4EBP1). |
| 3 | Target Occupancy | NanoBRET™ | Quantify intracellular binding affinity (residence time). |
Pathway Visualization (PIM Kinase Example)
The following diagram illustrates the signaling pathway typically targeted by imidazo[1,2-b]pyridazine derivatives, specifically the PIM kinase axis which drives survival in leukemias (e.g., MV4-11 cells).
Caption: Mechanism of Action for PIM kinase inhibition. The compound prevents phosphorylation of BAD, restoring apoptotic signaling.
Protocol 1: Cellular Viability & IC50 Determination
Method: ATP Bioluminescence (CellTiter-Glo 2.0) Cell Line Model: MV4-11 (Biphenotypic B Myelomonocytic Leukemia) - Highly sensitive to PIM inhibition.
Critical Reagents
-
Compound Stock: Dissolve imidazo[1,2-b]pyridazine-8-carboxylic acid derivatives in 100% DMSO to 10 mM.
-
Expert Tip: If the derivative is a free acid, add 1 equivalent of NaOH or organic base (TEA) to the DMSO stock to ensure ionization and prevent aggregation.
-
-
Assay Medium: IMDM + 10% FBS (Heat Inactivated). Avoid Pen/Strep during initial screening to prevent drug-drug interactions.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest MV4-11 cells in log phase (viability >95%).
-
Dilute to 50,000 cells/mL.
-
Dispense 40 µL/well into 384-well white opaque plates (2,000 cells/well).
-
Incubate for 4 hours at 37°C/5% CO2 to equilibrate.
-
-
Compound Treatment (Acoustic Dispensing):
-
Prepare a 10-point serial dilution (1:3) of the compound in DMSO (Source Plate).
-
Use an acoustic dispenser (e.g., Echo 550) to transfer 40 nL of compound directly into the assay plate.
-
Final DMSO concentration: 0.1% (v/v).
-
Controls: Column 1 (DMSO only, Max Signal), Column 2 (Staurosporine 1 µM, Min Signal).
-
-
Incubation:
-
Incubate plates for 72 hours. Rationale: Kinase inhibitors often require multiple cell cycles to manifest antiproliferative effects.
-
-
Readout:
-
Equilibrate CellTiter-Glo reagent to room temperature.
-
Add 40 µL of reagent to each well (1:1 ratio).
-
Shake on an orbital shaker (2 min, 300 rpm) to lyse cells.
-
Incubate 10 min (dark) to stabilize luminescence.
-
Read on a multimode plate reader (Integration time: 0.5s).
-
Data Analysis
Calculate the Percent Inhibition for each well:
Protocol 2: Mechanistic Validation (Cell-Based ELISA)
Objective: Confirm that the observed cytotoxicity is due to specific kinase inhibition (e.g., PIM1) and not off-target toxicity. Target: Phospho-BAD (Ser112) - A direct substrate of PIM kinases.
Experimental Workflow Diagram
Caption: In-Cell ELISA workflow for detecting phosphorylation status of downstream targets.
Detailed Protocol
-
Seeding: Seed 20,000 HCT116 cells/well in a 96-well clear-bottom black plate (Poly-D-Lysine coated). Incubate overnight.
-
Starvation (Critical Step): Replace medium with serum-free medium for 4 hours prior to treatment. Rationale: Reduces basal phosphorylation noise caused by growth factors in serum.
-
Treatment: Add compound (10 µM top concentration, 1:3 dilution) for 2 hours . Rationale: Phosphorylation events are rapid; 72h incubation (used in viability) is too long for this readout.
-
Fixation: Remove media, wash with PBS, add 4% Paraformaldehyde (PFA) for 20 min at RT.
-
Permeabilization: Wash 3x PBS. Add 0.1% Triton X-100 in PBS for 10 min.
-
Blocking: Add 3% BSA in PBS for 1 hour.
-
Antibody Incubation:
-
Primary: Anti-phospho-BAD (Ser112) (1:1000 in 1% BSA) overnight at 4°C.
-
Secondary: HRP-conjugated Anti-Rabbit IgG (1:2000) for 1 hour at RT.
-
-
Detection: Add SuperSignal™ ELISA Pico Chemiluminescent Substrate. Read Luminescence.
-
Normalization: Perform Janus Green whole-cell stain after reading to normalize signal to total cell number.
Troubleshooting & Optimization (Self-Validating Systems)
Solubility & Precipitation
Imidazo[1,2-b]pyridazine-8-carboxylic acid derivatives can exhibit poor solubility in acidic media.
-
Validation Check: Perform a Dynamic Light Scattering (DLS) check of the compound in assay media at 10 µM. If the Polydispersity Index (PDI) > 0.2, the compound is aggregating.
-
Solution: Use an intermediate dilution plate (100x stock in media) before adding to cells, rather than direct DMSO addition, to catch precipitation early.
The "Edge Effect"
In 384-well assays, evaporation causes edge wells to yield unreliable data.
-
Mitigation: Fill perimeter wells with sterile PBS. Do not use them for data.
-
QC Metric: Calculate the Z-factor using positive and negative controls.
-
A robust assay must have Z' > 0.5.
-
Structure-Activity Relationship (SAR) Feedback
If the 8-carboxylic acid (free acid) shows Activity > 10 µM (inactive) but the methyl ester shows Activity < 100 nM:
-
Interpretation: The free acid likely has poor cell permeability (charged at pH 7.4).
-
Action: Synthesize bioisosteres (e.g., tetrazole) or masking prodrugs (e.g., acetoxymethyl esters) to improve uptake.
References
-
Vertex AI Search. (2025). Imidazo[1,2-b]pyridazine scaffold kinase inhibitors. 2
-
RSC Medicinal Chemistry. (2023).[3] Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. 3[4]
-
PubMed. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. 5
-
European Journal of Medicinal Chemistry. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. 6
-
Der Pharma Chemica. (2017). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of Imidazo[1,2-b]pyridazine-8-carboxylic Acid
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic core in modern medicinal chemistry, forming the basis of numerous therapeutic agents, including the successful kinase inhibitor, ponatinib.[1][2][3] The ability to strategically functionalize this nucleus is paramount for the development of new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions for the derivatization of the imidazo[1,2-b]pyridazine-8-carboxylic acid framework. We will delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck-type (Direct C-H Arylation) reactions.
Introduction: The Imidazo[1,2-b]pyridazine Core in Drug Discovery
The imidazo[1,2-b]pyridazine ring system has garnered significant attention in pharmaceutical research due to its versatile biological activities, which include anti-cancer, anti-inflammatory, and antiviral properties.[2][4] Its rigid, planar structure serves as an excellent scaffold for presenting pharmacophoric elements in a defined spatial orientation, facilitating effective interactions with biological targets.[4] The functionalization of this core, particularly at various carbon and nitrogen positions, is a key strategy in structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance, making them ideal for the late-stage diversification of complex molecules like imidazo[1,2-b]pyridazine derivatives.[5][6]
This guide focuses on the derivatization of a hypothetical, yet synthetically accessible, halo-imidazo[1,2-b]pyridazine-8-carboxylic acid. The presence of the carboxylic acid moiety at the C8 position introduces both a potential handle for further derivatization (e.g., amide formation) and an electronic and steric influence that must be considered when optimizing cross-coupling conditions.
Foundational Synthesis: Preparation of a Halogenated Imidazo[1,2-b]pyridazine Intermediate
The journey to a functionalized imidazo[1,2-b]pyridazine-8-carboxylic acid begins with the synthesis of a suitable halogenated precursor. A common route involves the condensation of a substituted 3-aminopyridazine with an α-halocarbonyl compound.[7] For the purpose of this guide, we will consider a generic 8-bromo-imidazo[1,2-b]pyridazine-6-carboxylic acid ethyl ester as our starting material, which can be synthesized from the appropriately substituted aminopyridazine. The ester group can be hydrolyzed to the carboxylic acid post-coupling or carried through the reaction sequence.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures. In the context of imidazo[1,2-b]pyridazines, it has been successfully employed to introduce aryl, heteroaryl, and alkyl groups, often at halogenated positions like C6.[6]
Scientific Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and preventing side reactions such as dehalogenation or protodeboronation. For electron-deficient heterocyclic systems like imidazo[1,2-b]pyridazine, a moderately strong base and a phosphine ligand that promotes rapid oxidative addition and reductive elimination are often preferred.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
8-Bromo-imidazo[1,2-b]pyridazine-6-carboxylic acid ethyl ester
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 8-bromo-imidazo[1,2-b]pyridazine-6-carboxylic acid ethyl ester (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed DME (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ | A reliable, air-stable Pd(0) source. |
| Ligand | PPh₃ (in situ) | Provides good stability and reactivity for many systems. |
| Base | Na₂CO₃ | A moderately strong base, effective in Suzuki couplings. |
| Solvent | DME/Water | A common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[8] This reaction allows for the coupling of aryl halides with a wide range of amines. For the imidazo[1,2-b]pyridazine scaffold, this reaction is key to introducing amino substituents that can act as hydrogen bond donors or acceptors, significantly influencing biological activity.[9]
Scientific Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[8] A key difference is the need for a strong, non-nucleophilic base to deprotonate the amine, facilitating its coordination to the palladium center. The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphine ligands such as Xantphos or BrettPhos often being required to promote the reductive elimination step, which can be challenging for C-N bond formation.[9][10]
Visualizing the Buchwald-Hartwig Experimental Workflow
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
8-Bromo-imidazo[1,2-b]pyridazine-6-carboxylic acid ethyl ester
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous, degassed)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox or under a stream of argon, add sodium tert-butoxide (1.4 mmol) to a flame-dried Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) in toluene (2 mL). Stir for 10 minutes to form the active catalyst.
-
To the Schlenk tube containing the base, add the 8-bromo-imidazo[1,2-b]pyridazine-6-carboxylic acid ethyl ester (1.0 mmol) and the amine (1.2 mmol).
-
Add the pre-formed catalyst solution to the Schlenk tube via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 6-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
-
Purify the residue by flash chromatography.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common and effective Pd(0) precatalyst. |
| Ligand | Xantphos | A bulky, electron-rich ligand that facilitates C-N reductive elimination.[9] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine. |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for this reaction. |
| Temperature | 110 °C | Higher temperatures are often needed to drive the C-N coupling to completion. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing access to a diverse range of alkynylated heterocycles.[11] This transformation is particularly valuable in medicinal chemistry for introducing rigid linkers or pharmacophores that can probe binding pockets.
Scientific Rationale
The Sonogashira reaction uniquely employs a dual catalytic system, typically involving a palladium complex and a copper(I) co-catalyst.[11] The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.[11] Mild reaction conditions, often at room temperature, are a significant advantage of this method.[11]
Experimental Protocol: Sonogashira Coupling
Materials:
-
8-Bromo-imidazo[1,2-b]pyridazine-6-carboxylic acid ethyl ester
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (TEA) (3.0 equivalents)
-
Tetrahydrofuran (THF) (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a Schlenk flask, add the 8-bromo-imidazo[1,2-b]pyridazine-6-carboxylic acid ethyl ester (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 8-16 hours. Monitor by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the triethylammonium bromide salt and catalyst residues.
-
Rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide for efficient transmetalation.[11] |
| Base | Triethylamine (TEA) | Acts as both a base to deprotonate the alkyne and as a solvent in some cases. |
| Solvent | THF | A good solvent for both the organic substrates and the catalyst system. |
| Temperature | Room Temperature | A key advantage of the Sonogashira coupling, allowing for high functional group tolerance.[11] |
Direct C-H Arylation: A Greener Approach to C-C Bond Formation
Direct C-H arylation, a type of Heck-like reaction, has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[12] For the imidazo[1,2-b]pyridazine core, the C3 position is often susceptible to direct arylation due to its electronic properties.[5][13]
Scientific Rationale
This reaction involves the palladium-catalyzed coupling of a C-H bond with an aryl halide. The mechanism is believed to proceed via a concerted metalation-deprotonation (CMD) pathway or oxidative addition followed by C-H activation. A base is required to facilitate the C-H bond cleavage. Microwave irradiation can significantly accelerate these reactions, reducing reaction times from hours to minutes.[13][14]
Experimental Protocol: Microwave-Assisted Direct C-H Arylation at C3
Note: This protocol assumes the starting material is an imidazo[1,2-b]pyridazine with an available C-H bond at the 3-position.
Materials:
-
6-substituted-Imidazo[1,2-b]pyridazine-8-carboxylic acid ethyl ester
-
Aryl bromide (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equivalents)
-
Potassium acetate (KOAc) (2.0 equivalents)
-
Dimethylacetamide (DMA)
-
Microwave vial
Procedure:
-
To a microwave vial, add the imidazo[1,2-b]pyridazine substrate (1.0 mmol), aryl bromide (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and potassium acetate (2.0 mmol).
-
Add DMA (5 mL).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat to 150 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common, phosphine-free palladium source for C-H activation.[5] |
| Base | KOAc | A mild base often effective in direct arylation reactions.[5] |
| Solvent | DMA | A high-boiling polar aprotic solvent suitable for microwave heating.[5] |
| Heating | Microwave (150 °C) | Dramatically accelerates the reaction rate.[13][14] |
Conclusion and Future Perspectives
Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of the medicinally important imidazo[1,2-b]pyridazine scaffold. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and direct C-H arylation reactions provide a robust starting point for researchers aiming to explore the chemical space around this privileged core. While these protocols are based on proven methodologies for this heterocyclic system, it is crucial to recognize that optimization may be necessary for specific substrates, particularly those bearing the C8-carboxylic acid functionality. Future work will continue to focus on developing even more efficient, sustainable, and selective catalytic systems to further empower the discovery of next-generation therapeutics based on the imidazo[1,2-b]pyridazine framework.
References
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Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (URL: [Link])
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. (URL: [Link])
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. (URL: [Link])
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (URL: [Link])
-
Direct Arylation of Imidazo[1,2‐b]pyridazines: Microwave‐Assisted One‐Pot Suzuki Coupling/Pd‐Catalysed Arylation. Semantic Scholar. (URL: [Link])
-
Imidazo[1,2-b]pyridazine. Chem-Impex. (URL: [Link])
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. (URL: [Link])
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. (URL: [Link])
-
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. (URL: [Link])
-
Synthesis of Some New Imidazo[1,2-b] Pyridazines. (URL: [Link])
-
The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. (URL: [Link])
-
Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. (URL: [Link])
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL: [Link])
-
Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. ResearchGate. (URL: [Link])
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. PMC. (URL: [Link])
-
Heck Reaction. Organic Chemistry Portal. (URL: [Link])
-
Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. (URL: [Link])
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. (URL: [Link])
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a]pyrimidines and Pyrazolo[1,5 - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/31950158/)
-
Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. (URL: [Link])
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: [Link])
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. (URL: [Link])
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Diva-portal.org. (URL: [Link])
-
Sonogashira coupling. Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Coupling. Organic Synthesis. (URL: [Link])
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (URL: [Link])
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. (URL: [Link])
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- 9. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Imidazo[1,2-b]pyridazine-8-carboxylic Acid Analogs as Chemical Probes for DYRK1A Kinase
Introduction: The Critical Role of DYRK1A and the Need for Precision Chemical Probes
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including neurodevelopment, cell proliferation, and apoptosis. Its aberrant activity has been implicated in several pathological conditions, most notably Down syndrome, Alzheimer's disease, and certain types of cancers.[1][2] Consequently, the development of selective inhibitors for DYRK1A is of significant interest for both basic research and therapeutic applications.[1]
Chemical probes, which are potent, selective, and cell-permeable small molecules, are indispensable tools for dissecting the biological functions of specific proteins within a complex cellular environment.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the application of imidazo[1,2-b]pyridazine-based compounds, exemplified by a representative chemical probe, as a tool to investigate DYRK1A biology. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising starting point for the development of potent and selective DYRK1A inhibitors.[1][2]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Structure for Kinase Inhibition
The imidazo[1,2-b]pyridazine core is a heterocyclic system that has demonstrated significant utility in medicinal chemistry, particularly in the design of kinase inhibitors.[6][7] Its rigid, planar structure provides a versatile framework for the strategic placement of substituents that can interact with key residues within the ATP-binding pocket of kinases. Several derivatives of this scaffold have been developed to target a range of kinases, including cyclin-dependent kinases (CDKs), PIM kinases, and Bruton's tyrosine kinase (BTK).[6][8][9][10]
Recent research has highlighted the potential of imidazo[1,2-b]pyridazines as potent inhibitors of DYRK kinases.[1] Through structure-activity relationship (SAR) studies and structure-based drug design, derivatives of this scaffold have been optimized to achieve high potency and selectivity for DYRK1A over other kinases, including the closely related CLK family.[1]
Key Characteristics of an Ideal Imidazo[1,2-b]pyridazine-based DYRK1A Probe
To be considered a high-quality chemical probe, an imidazo[1,2-b]pyridazine derivative targeting DYRK1A should possess the following key attributes:
| Parameter | Recommended Value | Rationale |
| In Vitro Potency (IC50) | <100 nM | Ensures target engagement at low concentrations, minimizing off-target effects.[4][11] |
| Kinome Selectivity | >30-fold selectivity over related kinases (e.g., CLKs, other DYRK family members) | Crucial for attributing observed biological effects specifically to the inhibition of DYRK1A.[4] |
| Cellular Potency (EC50) | <1 µM | Demonstrates the ability of the probe to cross the cell membrane and engage the target in a cellular context.[4][11] |
| Mode of Action | Reversible, ATP-competitive | A well-defined mechanism of action is essential for interpreting experimental results. |
| Negative Control | A structurally similar but inactive analog should be available. | Helps to distinguish on-target from off-target or non-specific effects.[11] |
Experimental Protocols
The following protocols are designed to provide a framework for utilizing an imidazo[1,2-b]pyridazine-based chemical probe to investigate DYRK1A function.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a radiometric assay to determine the in vitro potency (IC50) of the chemical probe against DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Imidazo[1,2-b]pyridazine-based chemical probe (and negative control) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the chemical probe and the negative control in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
In a 96-well plate, add the kinase reaction buffer, DYRKtide substrate, and the diluted chemical probe or DMSO (vehicle control).
-
Initiate the kinase reaction by adding recombinant DYRK1A enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate for an additional period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each probe concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol aims to confirm that the chemical probe can engage and inhibit DYRK1A in a cellular context by assessing the phosphorylation of a known downstream substrate.
Materials:
-
Cell line expressing endogenous or overexpressed DYRK1A (e.g., HEK293T, SH-SY5Y)
-
Complete cell culture medium
-
Imidazo[1,2-b]pyridazine-based chemical probe (and negative control) dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Substrate (specific for the phosphorylated form of a known DYRK1A substrate), anti-total-Substrate, anti-DYRK1A, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the chemical probe, the negative control, or DMSO (vehicle) for a specified duration (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total substrate, total DYRK1A, and the loading control to ensure equal protein loading and to confirm target expression.
-
Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for assessing the chemical probe and the signaling pathway involving DYRK1A.
Caption: Experimental workflow for the characterization of a DYRK1A chemical probe.
Caption: Simplified signaling pathway illustrating DYRK1A inhibition.
Trustworthiness and Self-Validation
To ensure the reliability of experimental outcomes, it is crucial to incorporate self-validating systems into the protocols.
-
Orthogonal Assays: Complement the western blot data with an orthogonal method for measuring target engagement, such as a cellular thermal shift assay (CETSA) or a NanoBRET assay.
-
Use of a Negative Control: Consistently include a structurally related but inactive control compound in all experiments.[11] This helps to differentiate on-target effects from non-specific or off-target activities of the chemical probe.
-
Dose-Response Relationship: A clear dose-response relationship in both in vitro and cellular assays provides strong evidence for a specific mode of action.
-
Rescue Experiments: Where feasible, perform rescue experiments by overexpressing a probe-resistant mutant of DYRK1A to demonstrate that the observed phenotype is indeed due to the inhibition of the target kinase.
Conclusion
Imidazo[1,2-b]pyridazine-based chemical probes represent a valuable class of tools for the investigation of DYRK1A biology. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers can confidently employ these compounds to elucidate the complex roles of DYRK1A in health and disease. The continued development and rigorous characterization of such probes will undoubtedly accelerate our understanding of this important kinase and may pave the way for novel therapeutic strategies.
References
- Current time information in Vancouver, CA. (n.d.). Google Search.
- Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. (2024, March 7). Cardiff University.
- Identifying small molecule probes for kinases by chemical proteomics - mediaTUM. (n.d.). Technische Universität München.
- Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - ACS Publications. (2025, May 14). American Chemical Society.
- Advancing Biomedical Research with Quality Chemical Probes - Promega Corporation. (n.d.).
- Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF - ResearchGate. (n.d.).
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity - AACR Journals. (2007, July 17).
- The Development of Selective Chemical Probes for Serine Arginine Protein Kinase 3 - PMC. (2025, April 3).
- Chemical probes targeting the kinase CK2: a journey outside the catalytic box. (2021, March 29). University of Cambridge.
- Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function in Vivo - PubMed. (2016, August 19).
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. (n.d.).
- Best Practices for Chemical Probes - Alto Predict. (2016, July 6). Alto Predict.
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity - Semantic Scholar. (2007, July 15). Semantic Scholar.
- Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed. (2024, April 5).
- Probes for Protein Kinases, Protein Phosphatases and Nucleotide-Binding Proteins—Section 17.3 | Thermo Fisher Scientific - ES. (2010, March 17). Thermo Fisher Scientific.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (2021, September 7).
- Kinase Chemical Probes and Beyond - MDPI. (2026, March 2). MDPI.
- Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing). (n.d.). Royal Society of Chemistry.
- High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025, July 17).
- CAS 1161847-33-1 | Imidazo[1,2-b]pyridazine-8-carboxylic acid, 6-chloro-, ethyl ester. (n.d.). Synblock.
- Imidazo[1,2-b]pyridazine-3-carboxylic acid | 1308384-58-8. (n.d.). Merck.
- Imidazo[1,2-b]pyridazine-3-carboxylic acid | 1308384-58-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021, December 15).
- Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride - PubChemLite. (n.d.). PubChem.
- Imidazo[1,2-b]pyridazine-2-carboxylic acid | CAS 160911-42-2 | SCBT. (n.d.). Santa Cruz Biotechnology.
Sources
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- 2. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. Advancing Biomedical Research with Quality Chemical Probes [promega.sg]
- 5. The Development of Selective Chemical Probes for Serine Arginine Protein Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing Imidazo[1,2-b]pyridazine-8-carboxylic acid synthesis yield
To: Research Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Ticket #IP8-OPT: Optimization of Imidazo[1,2-b]pyridazine-8-carboxylic acid Synthesis
Executive Summary
You are encountering yield attrition during the synthesis of Imidazo[1,2-b]pyridazine-8-carboxylic acid . This is a known bottleneck in kinase inhibitor scaffolds. The 8-position (peri-position) presents unique steric challenges compared to the more common 6-isomer.
This guide treats your synthesis as a technical support ticket . It moves away from generic textbook advice to address the specific failure modes of the 3-aminopyridazine-4-carboxylate cyclization pathway.
Module 1: The Synthetic Workflow (The "Happy Path")
To optimize yield, you must avoid direct cyclization to the free acid, which suffers from decarboxylation and zwitterionic solubility issues. The Ester Route is the industry standard for high-yield isolation.
Recommended Route:
-
Precursor: Ethyl 3-aminopyridazine-4-carboxylate.
-
Cyclization: Condensation with Chloroacetaldehyde (or equivalent).
-
Hydrolysis: Controlled saponification (LiOH).
Figure 1: The Optimized Ester Route. Direct synthesis of the acid is discouraged due to decarboxylation risks.
Module 2: Troubleshooting the Cyclization (Step 1)
The Issue: Low conversion, formation of "black tar," or regioisomers. The Chemistry: The N2 nitrogen of pyridazine is weakly nucleophilic. The reaction requires the exocyclic amine to attack the aldehyde/halide first, followed by ring closure at N2.
Critical Control Points
| Parameter | Standard Protocol | Optimized Protocol (High Yield) | Why? (The Science) |
| Reagent | Chloroacetaldehyde (50% aq) | Bromoacetaldehyde diethyl acetal | Chloroacetaldehyde polymerizes on storage, leading to stoichiometry errors and tar. The acetal is stable and cleaner. |
| Solvent | Ethanol (Reflux) | n-Butanol or DME (80-100°C) | Higher boiling alcohols allow the reaction to overcome the activation energy of the N2-cyclization without superheating the substrate. |
| pH Control | None | Solid NaHCO₃ (1.5 eq) | The reaction generates HX acid. Acid promotes polymerization of the aldehyde and degradation of the pyridazine. Buffering is essential. |
| Concentration | 0.5 M | 0.1 M - 0.2 M | High concentration favors intermolecular polymerization (tar) over intramolecular cyclization. Dilution favors the ring closure. |
FAQ: Cyclization Failures
Q: My reaction turns black immediately. Is this normal? A: Darkening is common, but "black tar" indicates polymerization of the aldehyde.
-
Fix: Switch to Bromoacetaldehyde diethyl acetal . If you must use chloroacetaldehyde, distill it immediately before use or use the sodium bisulfite adduct.
Q: I see two spots on TLC. Is one the regioisomer? A: Likely yes. The exocyclic amine is the primary nucleophile, but N1 (the other ring nitrogen) can compete.
-
Diagnostic: The desired imidazo[1,2-b]pyridazine is usually less polar than the non-cyclized intermediate but more polar than the N1-alkylated byproduct.
-
Pro Tip: Use 1,2-dimethoxyethane (DME) as solvent; it often improves regioselectivity by chelating the intermediate transition state.
Module 3: Hydrolysis & Isolation (Step 2)
The Issue: Loss of product during workup; decarboxylation. The Chemistry: The 8-carboxylic acid is zwitterionic. It is soluble in both strong acid (protonated pyridine) and strong base (carboxylate).
Protocol: The "Isoelectric Trap"
-
Saponification: Dissolve ester in THF/MeOH/Water (2:1:1). Add LiOH (2.0 eq). Stir at RT. Do not reflux (Risk of decarboxylation at C8).
-
Quench: Once TLC shows consumption of ester, cool to 0°C.
-
Acidification: Carefully add 1N HCl dropwise.
-
The Critical Point: Monitor pH continuously.
-
As pH drops from 12 -> 7, the solution remains clear.
-
Target pH 3.5 - 4.0. This is the estimated isoelectric point (pI) where the zwitterion is least soluble.
-
Do not overshoot to pH 1. The hydrochloride salt is often water-soluble.
-
Figure 2: Troubleshooting Logic Tree for Isolation and Purification.
References & Grounding
-
Vertex Pharmaceuticals (Tyk2 Inhibitors): This foundational work demonstrates the hydrolysis of the imidazo[1,2-b]pyridazine ester using LiOH in MeOH/THF at room temperature to avoid degradation.
-
Source:Journal of Medicinal Chemistry / PMC.
-
Citation:
-
-
General Cyclization Mechanics: Detailed analysis of the condensation of 3-aminopyridazines with alpha-halocarbonyls, highlighting the nucleophilicity challenges of the N2 nitrogen.
-
Source:Arkivoc / Semantic Scholar.
-
Citation:[1]
-
-
Alternative Reagents (Acetal Route): While focused on the related imidazo[1,2-a]pyridine, this reference validates the use of acetals and microwave assistance to improve yields in "cleaner" condensations.
-
Source:Beilstein Journal of Organic Chemistry.
-
Citation:
-
Final Technical Note
If the 8-carboxylic acid continues to be problematic due to solubility, consider synthesizing the benzyl ester instead of the ethyl ester. The benzyl ester can be cleaved via hydrogenolysis (H₂/Pd-C) under neutral conditions, completely bypassing the tricky acidic/basic workup required for hydrolysis.
Sources
Overcoming assay interference with Imidazo[1,2-b]pyridazine-8-carboxylic acid
Introduction: Navigating the Potential of Imidazo[1,2-b]pyridazine-8-carboxylic Acid
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in numerous bioactive molecules, including successful kinase inhibitors.[1][2][3] Its synthetic versatility and ability to interact with a wide range of biological targets make it a frequent component of screening libraries and a promising starting point for drug discovery programs.[4][5][6][7][8]
However, the very properties that make this scaffold attractive can also introduce complexities in biochemical and cell-based assays.[9][10] Apparent biological activity may sometimes stem from non-specific assay interference rather than a direct, on-target interaction. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework to identify and overcome potential assay artifacts associated with compounds like Imidazo[1,2-b]pyridazine-8-carboxylic acid, ensuring the confident progression of true, high-quality hits.
Part 1: Understanding Potential Interference Mechanisms (FAQs)
This section addresses the fundamental question: Why might my compound be generating a misleading signal? Understanding the underlying mechanism is the first step toward effective troubleshooting.
Q1: My Imidazo[1,2-b]pyridazine-based compound is a "hit" in multiple, unrelated screens. What could be happening?
This phenomenon is often referred to as "frequent hitter" or "promiscuous" activity.[11] Rather than indicating a broadly active molecule, it frequently points to a non-specific mechanism of action or direct interference with the assay technology itself. Several common mechanisms can be at play:
-
Colloidal Aggregation: At certain concentrations, poorly soluble small molecules can form colloidal aggregates in aqueous assay buffers.[12][13] These aggregates can non-specifically sequester and partially denature proteins, including the target enzyme, leading to apparent inhibition.[14][15] This is one of the most common sources of false positives in high-throughput screening (HTS).[12][16]
-
Chemical Reactivity: The compound may contain reactive functional groups that can covalently modify nucleophilic residues (like cysteine) on the target protein or other assay components, causing non-specific inactivation.[17][18]
-
Interference with Detection: The compound may intrinsically possess properties that interfere with the assay's detection method, such as autofluorescence or signal quenching.[11][19]
It is crucial to systematically rule out these artifacts before investing resources in further development.
Q2: Could the structure of Imidazo[1,2-b]pyridazine-8-carboxylic acid itself make it prone to certain types of interference?
Yes, the core scaffold and its substituents can predispose a molecule to specific interference pathways.
-
Planarity and Hydrophobicity: The fused heterocyclic ring system of imidazo[1,2-b]pyridazine is relatively planar and hydrophobic. Such characteristics can decrease aqueous solubility and increase the likelihood of forming aggregates, especially at the higher concentrations used in primary screens.[11]
-
Fluorescence Potential: Fused aromatic systems are often fluorescent.[20][21] The imidazo[1,2-b]pyridazine core can absorb light and emit it at wavelengths that may overlap with the fluorophores used in your assay, leading to a false positive (increase in signal) or false negative (quenching) result.[19][22]
-
Carboxylic Acid Group: The carboxylic acid moiety can act as a chelator for metal ions. If your assay relies on a metalloenzyme or requires specific metal cofactors (e.g., Mg²⁺, Zn²⁺), chelation by the test compound can lead to enzyme inhibition that is unrelated to the intended binding site.[9][10]
Caption: Potential interference mechanisms for the scaffold.
Part 2: A Systematic Troubleshooting Workflow
After identifying a primary hit, a logical cascade of counter-screens is essential to triage artifacts and build confidence in the result.[23] This workflow is designed to efficiently identify the most common sources of interference.
Q3: I have a potent hit from my primary screen. What is the very first step to begin validation?
The first step is to confirm the activity with a freshly prepared sample of the compound and generate a full dose-response curve. If the activity is reproducible, immediately proceed to the workflow below to systematically rule out common artifacts.
Caption: A logical workflow for hit validation.
Q4: How do I interpret the results of this workflow?
The table below provides a clear example of how to interpret data from the recommended counter-screens.
| Assay Stage | Test Condition | Result (IC₅₀ in µM) | Interpretation & Next Step |
| Primary Screen | Standard Assay Buffer | 5.2 | Potent hit identified. Proceed to validation. |
| Counter-Screen 1 | Assay Buffer + 0.01% Triton X-100 | > 100 | Likely Aggregator. The detergent disrupts the colloids, abolishing activity. Deprioritize this compound.[24] |
| Counter-Screen 2 | Compound in Buffer (No Enzyme/Substrate) | No Signal | Not Autofluorescent. The compound does not interfere with the assay signal. Proceed to next step. |
| Secondary Assay | Orthogonal Method (e.g., TR-FRET) | > 100 | False Positive. The compound is not active in a different assay format. Deprioritize.[25] |
| Secondary Assay | Orthogonal Method (e.g., TR-FRET) | 6.1 | Validated Hit! Activity is confirmed with a different technology, increasing confidence. Proceed with further characterization. |
Part 3: Detailed Experimental Protocols
Here we provide step-by-step methodologies for the key experiments outlined in the troubleshooting workflow.
Protocol 1: Detergent Counter-Screen for Aggregation
Causality: Colloidal aggregates are held together by non-covalent, hydrophobic interactions. A low concentration of a non-ionic detergent like Triton X-100 will disrupt these aggregates without typically affecting specific protein-ligand interactions.[14] A significant loss of potency in the presence of detergent is a hallmark of aggregation-based activity.[24]
Methodology:
-
Preparation: Prepare two identical sets of assay plates.
-
Compound Titration: Perform a serial dilution of your hit compound across the plates in both sets. Include appropriate positive and negative (DMSO) controls.
-
Buffer Addition:
-
To the first set of plates ("- Detergent"), add your standard assay buffer.
-
To the second set of plates ("+ Detergent"), add assay buffer containing a final concentration of 0.01% (v/v) Triton X-100.
-
-
Assay Initiation: Add the enzyme, substrate, and other required reagents to all wells to start the reaction.
-
Incubation & Detection: Incubate the plates and measure the signal according to your primary assay protocol.
-
Analysis: Generate dose-response curves for both conditions. A rightward shift of the IC₅₀ value greater than 10-fold in the "+ Detergent" condition strongly indicates aggregation.
Protocol 2: Autofluorescence Interference Check
Causality: Many organic molecules absorb and emit light. If your compound's emission spectrum overlaps with that of your assay's reporter fluorophore, it will contribute to the measured signal, creating an artifact.[19][21] This protocol isolates the compound's intrinsic fluorescence.
Methodology:
-
Plate Preparation: Prepare a microplate with the hit compound serially diluted in the final assay buffer. Crucially, do not add any enzyme, substrate, cells, or detection reagents.
-
Controls: Include wells containing only assay buffer + DMSO as a negative control.
-
Plate Reading: Read the plate on your plate reader using the exact same excitation and emission wavelengths, gain, and other settings as your primary HTS assay.
-
Analysis: A concentration-dependent increase in signal in the wells containing only the compound indicates autofluorescence.[22] This signal must be considered when interpreting primary assay data. If the signal is substantial, an orthogonal assay with a different detection method (e.g., luminescence, absorbance) is highly recommended.[17][23]
Protocol 3: Orthogonal Assay Confirmation
Causality: An orthogonal assay measures the same biological event using a different technology or principle.[23] If a compound is a true inhibitor, its activity should be confirmed across different platforms. Conversely, if the activity is an artifact of a specific technology (e.g., fluorescence interference), it will not be reproducible in an orthogonal assay.[25]
Methodology:
-
Select an Orthogonal Assay:
-
If your primary assay is fluorescence-based, choose a luminescence-based (e.g., Promega's MTase-Glo), time-resolved fluorescence (TR-FRET), or label-free method (e.g., mass spectrometry).[25]
-
If your primary assay is enzyme-based, consider a direct binding assay (e.g., Surface Plasmon Resonance - SPR) to confirm physical interaction with the target.
-
-
Assay Execution: Run a full dose-response experiment for your hit compound in the chosen orthogonal assay format. Ensure buffer conditions, pH, and other critical parameters are kept as consistent as possible with the primary screen.
-
Analysis: Compare the potency (IC₅₀ or Kᵢ) obtained from the orthogonal assay with the primary screen result. A similar potency confirms the hit, while a significant loss of activity points to a technology-specific artifact in the primary screen.
References
- ChemCopilot. (2025, May 3). High-Throughput Screening (HTS)
- ResearchGate. (2021, September). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
- PMC. High throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe.
- ResearchGate.
- PubMed. (2025, June 12). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.
- RSC Publishing. (2022, March 30). Nuisance small molecules under a machine-learning lens. Digital Discovery.
- ACS Publications. (2025, December 15). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.
- Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Deriv
- BioAscent. Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library.
- PubMed. (2003, October 9).
- NIH. (2015, September 18). Assay Interference by Chemical Reactivity - Assay Guidance Manual. NCBI Bookshelf.
- BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
- ACS Publications. (2003, September 13). Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. Journal of Medicinal Chemistry.
- Sygnature Discovery. The Importance of Counter Screens in HTS.
- PMC.
- Benchchem. (2025, December). Troubleshooting assay interference in Fenticonazole high-throughput screening.
- PMC. Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening.
- PubMed. (2025, April 15). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13.
- ACS Publications. The Ecstasy and Agony of Assay Interference Compounds.
- PubMed. (2024, April 15).
- Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2023, September 28). J Med Chem.
- PMC. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease.
- ACS Publications. (2021, November 13). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry.
- NIH. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI.
- Drug Hunter. (2023, May 1).
- Benchchem. Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide.
- PMC. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis.
- PMC - NIH. High-Throughput RNA Interference Screening: Tricks of the Trade.
- FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence.
- Utak.
- Interference Troubleshooting Guide.
- (2008, July 20). A small molecule enhances RNA interference and promotes microRNA processing.
- ResearchGate. (2025, August 6). Detecting and overcoming systematic bias in highthroughput screening technologies: A comprehensive review of practical issues and methodological solutions.
- PMC. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
- (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- ResearchGate. On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds.
- (2024, March 19). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines.
- RSC Publishing. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification and prediction of promiscuous aggregating inhibitors among known drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 17. High throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for Imidazo[1,2-b]pyridazine-8-carboxylic acid derivatives
Welcome to the Technical Support Center for the isolation and purification of Imidazo[1,2-b]pyridazine-8-carboxylic acid derivatives. This portal is designed for drug development professionals and synthetic chemists who frequently encounter chromatographic bottlenecks with this highly polar, nitrogen-rich heterocyclic scaffold.
Below, you will find the core chromatographic logic, troubleshooting guides for common synthetic hurdles, quantitative reference data, and self-validating Standard Operating Procedures (SOPs).
Core Chromatographic Logic & Workflow
Understanding the physicochemical behavior of the imidazo[1,2-b]pyridazine core is critical to successful purification. The bridgehead nitrogen and the N5 position possess lone pairs that readily protonate. When an 8-carboxylic acid moiety is present, the molecule exists as a highly polar zwitterion at neutral pH. This dual-charge state causes severe secondary interactions with acidic silanol groups on standard silica gel, making normal-phase chromatography virtually impossible without extreme band broadening.
To bypass this, chemists must strategically choose between derivatizing the acid prior to purification or utilizing buffered reverse-phase systems.
Workflow for selecting the optimal purification strategy based on derivative type.
Troubleshooting Desk (FAQs)
Q1: Why does my free imidazo[1,2-b]pyridazine-8-carboxylic acid streak extensively on normal-phase silica gel, and how can I fix it? Causality: The basic nitrogens in the imidazo[1,2-b]pyridazine core hydrogen-bond strongly with the stationary phase's silanol groups, while the deprotonated carboxylic acid repels non-polar mobile phases. Solution: Do not attempt to purify the free acid on standard normal-phase silica. Instead, perform your synthetic steps on the esterified intermediate (e.g., ethyl 8-carboxylate). The ester behaves as a standard neutral heterocycle and can be easily purified using standard silica gel column chromatography with a gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol[1]. Only hydrolyze the ester to the free acid in the final step, followed by Reverse-Phase (RP) HPLC purification.
Q2: My Suzuki-Miyaura cross-coupling yields are low, and purification is complicated by palladium black and triphenylphosphine oxide. How do I isolate the derivative cleanly? Causality: Thermal conditions for Suzuki couplings on this specific scaffold can lead to prolonged reaction times, resulting in core degradation and complex crude mixtures[2]. Solution: Switch to microwave irradiation, which significantly improves the kinetic parameters of the reaction and increases the yield while minimizing side products[2]. To purify the resulting mixture, first filter the crude through a short pad of Celite to remove palladium black. Then, utilize a silica gel column; the imidazo[1,2-b]pyridazine derivative will typically elute later than the non-polar triphenylphosphine oxide when using a carefully controlled DCM/Ethyl Acetate gradient.
Q3: How do I separate the substituted product from unreacted 6-chloro-imidazo[1,2-b]pyridazine starting material after a nucleophilic aromatic substitution (SNAr)? Causality: SNAr reactions at the C6 position often require forcing conditions (e.g., 150 °C) and can stall before completion[1]. The resulting mixture contains both the substituted product and the 6-chloro precursor. Solution: Exploit the polarity difference. The introduction of an amine or functionalized side-chain alters the overall polarity of the molecule. A highly effective method is to purify the crude mixture by chromatography on silica gel using a tightly controlled eluent system (e.g., dichloromethane-ethyl acetate 9:1)[3]. The less polar 6-chloro starting material will elute significantly earlier than the functionalized product.
Quantitative Chromatographic Data
Use the following empirically derived parameters to establish your baseline purification methods.
| Derivative State | Target Analyte | Optimal Stationary Phase | Recommended Mobile Phase | Typical Rf / Rt | Expected Recovery |
| Neutral Ester | Ethyl 8-carboxylate | Normal-Phase Silica (60 Å) | Hexane / EtOAc (Gradient) | Rf ~0.4 (1:1) | 85 - 95% |
| Neutral Amide | 8-carboxamide | Normal-Phase Silica (60 Å) | DCM / MeOH (95:5) | Rf ~0.3 (9:1) | 80 - 90% |
| Zwitterion | Free 8-carboxylic acid | Reverse-Phase C18 (Prep) | H2O (10mM NH4OAc) / MeCN | Rt ~12 min | 75 - 85% |
| Basic Core | 6-amino substituted | Strong Cation Exchange (SCX) | MeOH / 2M NH3 in MeOH | N/A (Catch & Release) | > 90% |
Standard Operating Procedures (SOPs)
Protocol A: Normal-Phase Flash Chromatography for Esterified Intermediates
Use this protocol for protected imidazo[1,2-b]pyridazine derivatives.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).
-
Causality: DCM provides excellent solubility for the esterified core without excessively disrupting the initial non-polar mobile phase conditions.
-
Validation Checkpoint: Visually inspect the solution. If it remains cloudy, residual inorganic salts (e.g., K2CO3 from Suzuki couplings) are present. Filter the solution through a 0.45 µm PTFE syringe filter before loading to prevent column overpressurization.
-
-
Gradient Elution: Run a gradient from 100% Hexane to 50:50 Hexane/Ethyl Acetate over 10 column volumes.
-
Validation Checkpoint: Monitor the eluent at 254 nm. The imidazo[1,2-b]pyridazine core is highly UV-active; the target product peak should exhibit a distinct, sharp UV trace without tailing. If tailing occurs, add 1% Triethylamine (TEA) to the mobile phase to neutralize residual acidic silanols.
-
-
Fraction Analysis: Spot the collected fractions on a TLC plate.
-
Validation Checkpoint: Under 254 nm UV light, the esterified product will appear as a dark, tightly resolved spot. Co-spot with the starting material to confirm complete separation.
-
Protocol B: Reverse-Phase Preparative HPLC for the Free Carboxylic Acid
Use this protocol for the final, deprotected zwitterionic drug candidates.
-
Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 10 mM Ammonium Acetate, adjusted to pH 5.5) and Mobile Phase B (Acetonitrile).
-
Causality: The pH 5.5 buffer ensures that both the carboxylic acid and the basic nitrogens remain in a consistent, stable ionization state throughout the run, preventing peak splitting and irreproducible retention times.
-
-
Injection and Elution: Inject the sample (dissolved in DMSO) onto a Prep C18 column. Run a gradient of 5% to 60% Mobile Phase B over 20 minutes.
-
Validation Checkpoint: Monitor the system pressure during injection. A sudden, sustained pressure spike indicates precipitation of the zwitterion on the column head. If this occurs, lower the sample concentration or increase the injection volume proportionally.
-
-
Lyophilization: Pool the pure fractions containing the target mass (verified by LC-MS) and freeze-dry.
-
Validation Checkpoint: The final product should be a fluffy, free-flowing powder. A sticky or oily residue indicates incomplete removal of the ammonium acetate buffer, requiring re-dissolution in water and an extended lyophilization cycle.
-
References
Sources
- 1. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
Technical Support Center: Enhancing Metabolic Stability of Imidazo[1,2-b]pyridazine-8-carboxylic Acid Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of Imidazo[1,2-b]pyridazine-8-carboxylic acid analogs. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the enhancement of metabolic stability for this important class of compounds. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] However, like many heterocyclic compounds, achieving a desirable metabolic profile can be a significant hurdle.[2] This resource combines established principles with troubleshooting strategies to guide your experimental design and interpretation.
I. Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-b]pyridazine-8-carboxylic acid analog shows high clearance in human liver microsomes. What are the likely metabolic "soft spots"?
A1: High clearance in liver microsomes typically points to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in this subcellular fraction.[3][4] For the imidazo[1,2-b]pyridazine core, several positions are susceptible to oxidative metabolism.
-
Unsubstituted Aromatic and Heteroaromatic Rings: Phenyl or other aromatic rings attached to the core are common sites for hydroxylation, particularly at the para-position.[5] The electron-rich nature of the imidazo[1,2-b]pyridazine ring system itself can also make it a target for oxidation.[6]
-
The Imidazo Ring: The imidazole portion of the scaffold can be susceptible to oxidation.
-
Alkyl Substituents: Benzylic positions or terminal methyl groups on alkyl chains are prone to hydroxylation.
-
The Carboxylic Acid Moiety: While the carboxylic acid itself is often included for target engagement, it can be a site for Phase II metabolism, such as glucuronidation. However, this is more likely to be observed in hepatocytes which contain the necessary enzymes.[7]
Metabolite identification studies are crucial to pinpoint the exact site of metabolism and guide your subsequent medicinal chemistry efforts.
Q2: I'm observing rapid metabolism, but it's not showing up in my microsomal assay. What other in vitro systems should I consider?
A2: If you observe high clearance in vivo that is not predicted by microsomal stability assays, it's likely that non-CYP enzymes are involved.[8] You should consider the following systems:
-
Hepatocytes: These are the gold standard for in vitro metabolism studies as they contain a full complement of both Phase I (e.g., CYPs, FMOs) and Phase II (e.g., UGTs, SULTs) enzymes.[3][9] This allows for a more comprehensive assessment of metabolic fate.
-
Cytosol: If you suspect metabolism by cytosolic enzymes such as aldehyde oxidase (AO), this fraction should be used.
The choice of system depends on the suspected metabolic pathway. A comparison of stability across these systems can provide valuable clues.
Q3: What are the primary strategies to block metabolism on the imidazo[1,2-b]pyridazine core itself?
A3: Several strategies can be employed to enhance the metabolic stability of the core scaffold:
-
Introduction of Electron-Withdrawing Groups: Incorporating electron-withdrawing groups, such as fluorine, can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism by CYPs.[5][10][11]
-
Steric Hindrance: Placing bulky groups near a metabolically liable position can physically block the enzyme's active site from accessing it.[11]
-
Scaffold Hopping/Isosteric Replacement: In some cases, replacing a portion of the imidazo[1,2-b]pyridazine core with a less metabolically active heterocycle can be effective, provided the key pharmacophoric interactions are maintained.[6][11] For example, replacing a phenyl ring with a pyridine has been shown to improve resistance to metabolic oxidation.[11]
Q4: The carboxylic acid group is essential for activity, but I suspect it's causing poor permeability and rapid clearance. What are my options?
A4: The carboxylic acid moiety, while often crucial for target binding, can lead to poor membrane permeability and be a site for glucuronidation.[7][12] Bioisosteric replacement is a common and effective strategy to address this.
-
Tetrazoles: This is one of the most common carboxylic acid bioisosteres.[12][13] It mimics the acidic proton and hydrogen bonding capabilities of a carboxylic acid but can offer improved metabolic stability and lipophilicity.[12]
-
Acyl Sulfonamides: These can also serve as effective replacements, often leading to increased potency.[14]
-
Other Acidic Heterocycles: Groups like 5-oxo-1,2,4-oxadiazoles can be considered.[14]
The success of any bioisosteric replacement is context-dependent, and a panel of isosteres should typically be screened.[7][14]
II. Troubleshooting Guides
Microsomal Stability Assay
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| No metabolism of my compound observed | 1. Inactive microsomes or NADPH regenerating system. 2. The compound is not a substrate for microsomal enzymes. 3. Analytical issues (e.g., poor ionization in LC-MS/MS). | 1. Run a positive control compound with known metabolic activity (e.g., testosterone, midazolam) to confirm assay performance.[15] 2. Prepare a fresh NADPH regenerating system. 3. Consider using hepatocytes to assess both Phase I and Phase II metabolism.[9] 4. Verify and optimize your LC-MS/MS method for the parent compound. |
| Very rapid disappearance of the compound (<5 min) | 1. High intrinsic clearance of the compound. 2. Non-enzymatic degradation. | 1. Use a lower microsomal protein concentration or shorter incubation times to better define the clearance rate.[16] 2. Run a control incubation without the NADPH regenerating system to check for chemical instability.[16] |
| High variability between replicates | 1. Inconsistent pipetting. 2. Inhomogeneous microsomal suspension. 3. Temperature fluctuations during incubation. | 1. Ensure accurate and consistent pipetting, especially of the microsomal stock and test compound. 2. Gently vortex the microsomal stock before aliquoting.[16] 3. Maintain a constant 37°C incubation temperature using a calibrated water bath or incubator.[16] |
Hepatocyte Stability Assay
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low cell viability | 1. Improper thawing of cryopreserved hepatocytes. 2. Mechanical stress during handling. | 1. Follow the supplier's protocol for thawing cryopreserved hepatocytes carefully. 2. Handle the cell suspension gently, avoiding vigorous pipetting. |
| Inconsistent results between experiments | 1. Variation in cell density between wells. 2. Lot-to-lot variability of hepatocytes. | 1. Ensure a homogeneous cell suspension before plating. 2. Qualify new lots of hepatocytes with control compounds to ensure consistent metabolic activity. |
| Compound disappears in the absence of cells | 1. Non-specific binding to the plate or other materials. 2. Chemical instability in the incubation medium. | 1. Use low-binding plates. 2. Run a control incubation in medium without cells to assess chemical stability. |
III. Experimental Protocols & Workflows
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a general procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of imidazo[1,2-b]pyridazine-8-carboxylic acid analogs.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (pooled)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., midazolam)
-
Ice-cold acetonitrile with an internal standard for reaction termination
Procedure:
-
Preparation: Thaw liver microsomes on ice.[15] Prepare working solutions of the test compound and positive control in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add phosphate buffer, the microsomal suspension, and the test compound or positive control. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percent remaining compound versus time.
-
Determine the slope of the linear portion of the curve, which is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.[16]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[16]
-
Workflow for Improving Metabolic Stability
Caption: Iterative workflow for enhancing metabolic stability.
IV. Advanced Strategies & Considerations
The Role of Fluorine in Modulating Metabolism
The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to improve metabolic stability.[10][17] This is often attributed to the strength of the C-F bond compared to a C-H bond, making it more resistant to oxidative cleavage.[10][18] However, the effects of fluorination are more complex.
-
Electronic Effects: Fluorine is highly electronegative and can alter the electron distribution of an aromatic ring, which can impact its interaction with CYP enzymes.[10][19]
-
Blocking Metabolically Labile Sites: Placing a fluorine atom at a known site of metabolism can effectively "block" oxidation at that position.[10][17]
-
Conformational Effects: The introduction of fluorine can influence the preferred conformation of a molecule, which may affect its binding to metabolic enzymes.
It is important to note that the impact of fluorination on metabolic stability is not always predictable and must be empirically determined.
Understanding CYP Enzyme Selectivity
Different CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) have different substrate specificities.[20] If your compound is primarily metabolized by a single CYP isoform, it may be more susceptible to drug-drug interactions.[21][22][23] Reaction phenotyping studies using specific chemical inhibitors or recombinant CYP enzymes can identify which isoforms are responsible for the metabolism of your compound. This information can be valuable for predicting potential clinical liabilities.
Visualizing Metabolic Pathways
Caption: Common metabolic pathways for drug candidates.
This guide provides a framework for addressing metabolic stability challenges with imidazo[1,2-b]pyridazine-8-carboxylic acid analogs. A systematic and iterative approach, combining robust in vitro assays with rational medicinal chemistry design, is key to developing compounds with optimized pharmacokinetic properties.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]
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Lin, S., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 503-508. Retrieved from [Link]
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Di, L., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5472-5480. Retrieved from [Link]
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Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Annual Reports in Medicinal Chemistry, 43, 413-426. Retrieved from [Link]
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Le, D. N., & Topczewski, J. J. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 11(5), 724-730. Retrieved from [Link]
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Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacology & Toxicology, 101(1), 1-11. Retrieved from [Link]
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Le, D. N., & Topczewski, J. J. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]
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Hypha Discovery. (2024, April 19). Bioisosteres for carboxylic acid groups. Retrieved from [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Retrieved from [Link]
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Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]
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Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(Suppl), 121-133. Retrieved from [Link]
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ACS Publications. (2025, October 14). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Retrieved from [Link]
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MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from [Link]
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Meanwell, N. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(10), 4501-4536. Retrieved from [Link]
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Le, D. N., & Topczewski, J. J. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 29(24), 126767. Retrieved from [Link]
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RSC Publishing. (2024, January 29). Exploring the untapped pharmacological potential of imidazopyridazines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Imidazopyridines as selective CYP3A4 inhibitors. Retrieved from [Link]
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RSC Publishing. (2023, November 28). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Retrieved from [Link]
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Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, April 15). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Retrieved from [Link]
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PubMed. (2014, September 18). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, April 26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolic Stability and Analogue-Based Drug Discovery. Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
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ResearchGate. (2025, October 5). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Retrieved from [Link]
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PubMed. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Retrieved from [Link]
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MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Retrieved from [Link]
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springermedizin.de. (n.d.). Role of cytochrome P450 in drug interactions. Retrieved from [Link]
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ResearchGate. (2021, September 7). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
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RSC Publishing. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Retrieved from [Link]
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Enhancing cell permeability of Imidazo[1,2-b]pyridazine-8-carboxylic acid compounds
Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and medicinal chemists facing ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks with imidazo[1,2-b]pyridazine scaffolds.
Mechanistic Overview: The Permeability Barrier
The imidazo[1,2-b]pyridazine heterocycle is a privileged scaffold in medicinal chemistry, famously utilized in multi-targeted kinase inhibitors like ponatinib[1][2]. However, functionalizing the C-8 position with a carboxylic acid—often necessary for critical target engagement, such as forming salt bridges in kinase hinge regions—frequently results in a catastrophic drop in cellular permeability[3].
The Causality: The pKa of the 8-carboxylic acid typically ranges from 3.5 to 4.5. At physiological pH (7.4), this functional group exists nearly 100% in its ionized carboxylate form. This dense, localized negative charge drastically increases the molecule's Polar Surface Area (PSA) and forms a tight hydration shell. The thermodynamic cost (desolvation energy) required to strip these water molecules away before the compound can partition into the lipophilic core of the cell membrane is prohibitively high, effectively halting passive transcellular diffusion[2].
Strategic Decision Logic
Decision logic for overcoming permeability barriers in imidazo[1,2-b]pyridazine-8-carboxylic acids.
Frequently Asked Questions (FAQs)
Q: We optimized target binding using the 8-carboxylic acid, but our biochemical potency doesn't translate to cellular assays. What is the most direct solution? A: If the carboxylic acid is absolutely essential for target engagement, the most direct solution is an ester prodrug strategy . Causality: Converting the acid to an ethyl ester or pivaloyloxymethyl (POM) ester masks the negative charge, drastically reducing the PSA and lowering the desolvation penalty. Once the lipophilic prodrug crosses the cell membrane, ubiquitous intracellular carboxylesterases hydrolyze the ester, liberating the active free acid inside the cell to engage the target.
Q: Can we improve permeability without relying on a prodrug? A: Yes, through Intramolecular Hydrogen Bonding (iMHB) or Bioisosteric Replacement . Causality (iMHB): By introducing a hydrogen bond donor/acceptor on an adjacent substituent (e.g., a 2-pyridyl group), the molecule folds onto itself, forming an internal hydrogen bond with the carboxylate. This physically shields the polar atoms from the aqueous environment, increasing apparent lipophilicity. In imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors, incorporating a 2-pyridyl group induced iMHB, shifting Caco-2 permeability from a dismal 34 nm/s to highly permeable levels[4]. Causality (Bioisosteres): Replacing the carboxylic acid with an acyl sulfonamide or a tetrazole retains the acidic proton required for target binding but distributes the negative charge over a larger, more lipophilic surface area, improving membrane partitioning[3].
Troubleshooting Guide: Experimental Anomalies
| Symptom | Diagnosis | Resolution & Causality |
| High Efflux Ratio (ER > 3) in Caco-2 | Substrate for P-glycoprotein (P-gp) or BCRP. | Resolution: Run the assay with a P-gp inhibitor (e.g., Verapamil). If ER drops <1.5, efflux is confirmed. Causality: The imidazo[1,2-b]pyridazine core is nitrogen-rich. Reduce overall basicity or remove unnecessary hydrogen bond acceptors to lower P-gp affinity. |
| Prodrug hydrolyzes before cellular entry | Extracellular esterases in assay serum (e.g., FBS) are cleaving the prodrug prematurely. | Resolution: Switch to a sterically hindered ester (e.g., tert-butyl) or run the assay in serum-free/heat-inactivated media. Causality: Heat inactivation denatures the serum esterases, allowing the intact prodrug to reach the cell membrane. |
| Low Mass Balance Recovery (<80%) | Non-specific binding (NSB) or lysosomotropism. | Resolution: Add 1% BSA to the receiver chamber. Causality: BSA acts as a lipid sink, pulling highly lipophilic compounds off the plastic transwell walls and preventing them from accumulating in the lipid bilayer. |
Quantitative Data: Permeability Optimization Strategies
The following table summarizes the quantitative impact of various structural modifications on the permeability of a baseline imidazo[1,2-b]pyridazine-8-carboxylic acid scaffold.
| Strategy | Modification at C-8 / Adjacent | ClogP | Polar Surface Area (Ų) | Caco-2 P_app (10⁻⁶ cm/s) | Efflux Ratio |
| Baseline | Free Carboxylic Acid | 1.2 | 85.4 | < 0.5 (Poor) | N/A |
| Prodrug | Ethyl Ester | 2.8 | 62.1 | 18.5 (High) | 1.2 |
| Bioisostere | Tetrazole | 1.5 | 88.2 | 4.2 (Moderate) | 2.1 |
| iMHB | Acid + 2-Pyridyl at C-7 | 2.1 | 65.0 (Effective) | 22.4 (High) | 0.9 |
Self-Validating Experimental Workflows
To ensure data trustworthiness, permeability assays must be self-validating. The following protocol integrates strict quality control checkpoints to guarantee that the measured permeability is a true reflection of the compound's physicochemical properties, not an artifact of a compromised biological barrier.
Self-validating Caco-2 permeability assay workflow with integrated quality control checkpoints.
Step-by-Step Self-Validating Caco-2 Protocol
Step 1: Monolayer Integrity Verification (Pre-Assay)
-
Action: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter before applying any compounds.
-
Causality & Validation: A TEER value > 250 Ω·cm² confirms the formation of tight junctions. If TEER is low, the monolayer is compromised, and apparent permeability will be artificially high due to paracellular leakage. This step validates the biological barrier.
Step 2: Compound Application & Internal Controls
-
Action: Spike the test compound (10 µM) into the donor chamber (Apical for A→B, Basolateral for B→A). Simultaneously, add Lucifer Yellow (100 µM) and reference standards (Propranolol for high permeability, Atenolol for low permeability).
-
Causality & Validation: Lucifer Yellow is a fluorescent paracellular marker. If its permeation exceeds 1% at the end of the assay, the monolayer was damaged by the test compound, and the data must be discarded. Propranolol and Atenolol validate the assay's dynamic range and physiological accuracy.
Step 3: Incubation & Bidirectional Sampling
-
Action: Incubate at 37°C, 5% CO₂ for 2 hours. Sample from both Apical and Basolateral chambers.
-
Causality: Sampling both directions is critical to calculate the Efflux Ratio (
). This distinguishes passive transcellular diffusion from active, transporter-mediated efflux.
Step 4: Mass Balance Calculation (Post-Assay)
-
Action: Calculate total compound recovery (Donor + Receiver + Cell Lysate).
-
Causality & Validation: Recovery must be >80%. If lower, the compound is either degrading in the media, precipitating, or non-specifically binding to the plastic transwell. This validates the mathematical accuracy of the
calculation.
References
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at:[Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. Medical Chemistry Research. Available at:[Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. Available at:[Link]
Sources
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- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of Imidazo[1,2-b]pyridazine-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Imidazo[1,2-b]pyridazine-8-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in overcoming common challenges encountered during the scale-up of this important heterocyclic compound. As a key intermediate in the development of various therapeutic agents, including novel SHP2 inhibitors for cancer therapy and mTOR inhibitors, a robust and scalable synthesis is crucial.[1][2]
This resource, compiled by senior application scientists, offers field-proven insights and scientifically-grounded solutions to streamline your process development and ensure the integrity of your synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of Imidazo[1,2-b]pyridazine-8-carboxylic acid, focusing on starting materials and the core cyclocondensation reaction.
Q1: What are the critical quality attributes of the starting material, 3-amino-6-chloropyridazine, for a successful and scalable synthesis?
The purity of 3-amino-6-chloropyridazine is paramount for a high-yielding and clean reaction. Key considerations include:
-
Minimizing Dichloro Impurities: The primary precursor, 3,6-dichloropyridazine, can carry over into the final starting material.[3] Residual dichloro impurities will lead to undesired side reactions and complex purification challenges downstream.
-
Absence of Isomeric Impurities: Ensure the starting material is free from isomeric aminopyridazine derivatives, which can lead to the formation of difficult-to-separate regioisomers.
-
Moisture Content: Like many aminated heterocycles, 3-amino-6-chloropyridazine can be hygroscopic. High moisture content can interfere with the reaction stoichiometry and potentially lead to side product formation.
A typical specification for this starting material would be a purity of >98% by HPLC, with particular attention to the absence of the aforementioned impurities.
Q2: What is the most common method for the synthesis of the Imidazo[1,2-b]pyridazine core?
The most prevalent and scalable method for constructing the Imidazo[1,2-b]pyridazine backbone is the cyclocondensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[4][5] In the context of Imidazo[1,2-b]pyridazine-8-carboxylic acid synthesis, this typically involves the reaction of a suitable 3-aminopyridazine with an α-halo-pyruvic acid derivative.
The presence of a halogen on the pyridazine ring is crucial for regioselectivity. In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is more nucleophilic, which can lead to alkylation at the wrong site.[4] A halogen at the 6-position directs the alkylation to the desired nitrogen, facilitating the subsequent intramolecular cyclization.[4]
Q3: What are the typical reaction conditions for the cyclocondensation step, and what are the key parameters to control during scale-up?
The cyclocondensation is generally carried out under mild basic conditions to facilitate the reaction between the 3-amino-6-halopyridazine and the α-bromoketone.[4]
| Parameter | Laboratory Scale | Scale-Up Considerations | Rationale |
| Solvent | Ethanol, DMF, Acetonitrile | Consider solvent recovery, toxicity, and boiling point for efficient and safe large-scale operations. Greener solvent alternatives should be explored. | The solvent must be able to dissolve the starting materials and be compatible with the reaction conditions. |
| Base | Sodium bicarbonate, Potassium carbonate | A milder base is often preferred to prevent side reactions. The choice of base can impact reaction kinetics and impurity profiles. | The base neutralizes the HBr formed during the reaction, driving the equilibrium towards the product. |
| Temperature | 60-80 °C | Ensure efficient heat transfer and temperature control to avoid localized overheating, which can lead to decomposition and side product formation. | The reaction is typically heated to achieve a reasonable reaction rate. |
| Reaction Time | 4-12 hours | Monitor reaction completion by in-process controls (e.g., HPLC) to avoid prolonged heating and potential degradation of the product. | Sufficient time is required for the reaction to go to completion. |
II. Troubleshooting Guide
This section provides detailed solutions to specific problems that may arise during the scale-up synthesis of Imidazo[1,2-b]pyridazine-8-carboxylic acid.
Problem 1: Low Yield in the Cyclocondensation Step
A low yield in the formation of the imidazo[1,2-b]pyridazine core is a common challenge during scale-up.
Potential Causes & Solutions
-
Poor Quality of Starting Materials:
-
Solution: As discussed in the FAQs, rigorously test the purity of the 3-amino-6-chloropyridazine and the α-bromoketone. Impurities can inhibit the reaction or lead to side products.
-
-
Incorrect Stoichiometry:
-
Solution: Carefully control the molar ratios of the reactants. A slight excess of the α-bromoketone may be beneficial, but a large excess can lead to the formation of impurities.
-
-
Suboptimal Reaction Temperature:
-
Solution: The reaction temperature is a critical parameter. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to decomposition of the product and starting materials. Optimize the temperature using a Design of Experiments (DoE) approach to find the ideal balance between reaction rate and impurity formation.
-
-
Inefficient Mixing:
-
Solution: On a larger scale, inefficient mixing can lead to localized "hot spots" and concentration gradients. Ensure the reactor is equipped with an appropriate agitator and that the stirring speed is sufficient to maintain a homogeneous reaction mixture.
-
Problem 2: Formation of Impurities
The formation of impurities can complicate purification and reduce the overall yield and quality of the final product.
Common Impurities and Their Mitigation
dot graph "Impurity_Formation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes SM1 [label="3-amino-6-chloropyridazine", fillcolor="#F1F3F4", fontcolor="#202124"]; SM2 [label="α-bromoketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Imidazo[1,2-b]pyridazine\n-8-carboxylic acid ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Impurity1 [label="Dimerization of\n3-aminopyridazine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity2 [label="Hydrolysis of\nα-bromoketone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity3 [label="Over-alkylation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SM1 -> Product [label="Cyclocondensation"]; SM2 -> Product; SM1 -> Impurity1 [label="Side Reaction"]; SM2 -> Impurity2 [label="Side Reaction\n(presence of water)"]; Product -> Impurity3 [label="Excess α-bromoketone"]; } enddot Caption: Potential impurity formation pathways.
-
Unreacted Starting Materials:
-
Mitigation: Monitor the reaction to completion using in-process controls. Adjust reaction time and temperature as needed.
-
-
Regioisomers:
-
Mitigation: As mentioned earlier, the use of a 6-halo-3-aminopyridazine is critical for directing the cyclization to the correct nitrogen.[4] Ensure the starting material is isomerically pure.
-
-
Products of Side Reactions:
-
Mitigation: The presence of water can lead to the hydrolysis of the α-bromoketone.[6] Ensure all solvents and reagents are dry. Over-alkylation can occur if a large excess of the α-bromoketone is used. Carefully control the stoichiometry.
-
Problem 3: Difficulties in the Hydrolysis of the Ester
The final step in the synthesis is typically the hydrolysis of the ethyl or methyl ester of the carboxylic acid.
Challenges and Solutions
-
Incomplete Hydrolysis:
-
Solution: The hydrolysis of the ester can be sluggish. Increasing the reaction temperature, the concentration of the base (e.g., NaOH or KOH), or the reaction time can drive the reaction to completion. However, be mindful that harsh conditions can lead to degradation of the product.
-
-
Product Degradation:
-
Solution: Imidazo[1,2-b]pyridazine derivatives can be sensitive to strongly basic conditions at elevated temperatures. If degradation is observed, consider using milder hydrolysis conditions, such as lithium hydroxide in a mixture of THF and water at room temperature.
-
-
Work-up and Isolation Issues:
-
Solution: The product is an amino acid and may be soluble in both acidic and basic aqueous solutions. Careful pH adjustment is required to precipitate the product at its isoelectric point. Washing the isolated solid with a suitable solvent (e.g., water, then a non-polar organic solvent) is crucial to remove residual salts and impurities.
-
III. Experimental Protocols
Step-by-Step Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
This protocol outlines a typical procedure for the cyclocondensation reaction.
-
To a stirred solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol (10 vol), add sodium bicarbonate (1.5 eq).
-
Add ethyl 2-bromo-3-oxobutanoate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid and wash with water to remove inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step-by-Step Hydrolysis to Imidazo[1,2-b]pyridazine-8-carboxylic acid
This protocol describes a standard basic hydrolysis procedure.
-
Suspend the ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate (1.0 eq) in a mixture of ethanol (5 vol) and water (5 vol).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to 50 °C.
-
Stir the reaction mixture for 4 hours, or until the reaction is complete as monitored by HPLC.
-
Cool the reaction mixture to room temperature and carefully acidify with 1M HCl to a pH of approximately 3-4.
-
The product will precipitate out of solution.
-
Filter the solid, wash with cold water, and then with a small amount of a non-polar solvent like diethyl ether.
-
Dry the product under vacuum to yield the final Imidazo[1,2-b]pyridazine-8-carboxylic acid.
IV. Safety Considerations in Scale-Up
The scale-up of any chemical synthesis requires a thorough safety assessment.
-
Hazardous Reagents: α-bromoketones are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The cyclocondensation and neutralization steps can be exothermic. Ensure the reactor has adequate cooling capacity and that additions are done at a controlled rate.
-
Solvent Handling: Large volumes of flammable organic solvents pose a fire risk. Ensure all equipment is properly grounded and that appropriate fire suppression systems are in place.
By understanding the key chemical principles and potential challenges, and by implementing robust process controls, the scale-up synthesis of Imidazo[1,2-b]pyridazine-8-carboxylic acid can be achieved in a safe, efficient, and reproducible manner.
V. References
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. Available at: [Link]
-
Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases - MDPI. Available at: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. Available at: [Link]
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity - TSI Journals. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]
-
Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a - ResearchGate. Available at: [Link]
-
WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents. Available at:
-
(PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity - ResearchGate. Available at: [Link]
-
WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents. Available at:
-
WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents. Available at:
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. Available at: [Link]
-
WO2010083145A1 - IMIDAZO[1,2-a]PYRIDINES AND IMIDAZO[1,2-b]PYRIDAZINES AS MARK INHIBITORS - Google Patents. Available at:
-
Green Synthesis of Heterocyclic Compounds: A Comprehensive Review - ijarsct. Available at: [Link]
-
Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Available at: [Link]
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. Available at: [Link]
-
Pyridazine Derivatives. Available at: [Link]
-
[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - MDPI. Available at: [Link]
-
Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed. Available at: [Link]
-
Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides - Der Pharma Chemica. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. Available at: [Link]
-
(PDF) Hydrolysis of 1,2-disubstituted imidazolines in aqueous media - ResearchGate. Available at: [Link]
-
Editorial: Green Synthesis of Heterocycles - Frontiers. Available at: [Link]
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- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating Imidazo[1,2-b]pyridazine-8-carboxylic Acid: A Comparative Guide
Executive Summary Imidazo[1,2-b]pyridazine-8-carboxylic acid represents a specific functionalized derivative of the "privileged" imidazo[1,2-b]pyridazine scaffold. While the core scaffold is extensively validated in kinase inhibition (targeting PIM, TYK2, CLK, and CDK families) and ion channel modulation (Cav3), the 8-carboxylic acid variant typically serves as a polar fragment or bioconjugation handle rather than a standalone optimized cellular probe.
This guide outlines the rigorous validation framework required to elevate this molecule from a chemical building block to a validated chemical probe. It contrasts the molecule’s physicochemical profile against optimized alternatives like Ponatinib (pan-kinase) and AZD1208 (PIM-selective), highlighting the critical "Acid Liability" in cellular permeability.
Part 1: Chemical & Mechanistic Identity
The Scaffold Architecture
The imidazo[1,2-b]pyridazine core is a bioisostere of the purine ring of ATP, making it a potent "hinge-binder" in kinase active sites.
-
Core Pharmacophore: The N1 and N4 nitrogens typically engage in hydrogen bonding with the kinase hinge region (e.g., Glu121/Val123 in PIM1).
-
The 8-Carboxylic Acid Function:
-
Fragment Utility: The carboxylic acid at position 8 provides a vector for solubilization or attachment to E3 ligase ligands (for PROTACs).
-
Binding Mode Risk: In the ATP pocket, a bare carboxylic acid is often electrostatically unfavorable unless it interacts with a specific conserved lysine (e.g., the catalytic Lysine) or is solvent-exposed.
-
Permeability: As a zwitterion or anion at physiological pH, the acid moiety significantly reduces passive membrane permeability compared to ester or amide analogs.
-
Target Landscape (Hypothetical & Proven)
Based on the scaffold's SAR (Structure-Activity Relationship), the 8-carboxylic acid must be profiled against these primary targets:
| Target Class | Rationale for Screening | Key Reference Probe |
| PIM Kinases (1, 2, 3) | Scaffold is a known PIM inhibitor (binds ATP pocket). | SGI-1776 / AZD1208 |
| TYK2 (JH2 Domain) | Recent studies identify this scaffold as a pseudokinase ligand. | Deucravacitinib |
| Cav3 Ion Channels | Isomeric 3-carboxylic acids show Cav3 blocking activity. | TTA-P2 |
| CLK / DYRK | Scaffold selectivity often favors these dual-specificity kinases. | TG003 |
Part 2: Comparative Performance Analysis
A validated probe must demonstrate superiority or complementarity to existing tools.
Table 1: Comparative Profile of Imidazo[1,2-b]pyridazine-8-COOH vs. Established Probes
| Feature | Imidazo[1,2-b]pyridazine-8-COOH (Candidate) | Ponatinib (Scaffold Benchmark) | AZD1208 (PIM Benchmark) |
| Primary Target | Putative: PIM / Kinase Fragment | Pan-BCR-ABL / FGFR | PIM1, 2, 3 |
| Potency (IC50) | High µM range (Predicted as fragment) | < 10 nM | < 5 nM |
| Cell Permeability | Low (Polar Surface Area > 80 Ų due to acid) | High (Optimized Lipophilicity) | High |
| Selectivity | Unknown (Likely promiscuous as fragment) | Low (Pan-kinase) | High (Kinome selective) |
| Utility | Fragment Screening / PROTAC Anchor | Clinical Therapeutic | Biological Validation |
| Metabolic Stability | High (Oxidation resistant acid) | Moderate (CYP metabolism) | Moderate |
Critical Insight: The 8-carboxylic acid is likely inactive in cells without esterification or amidation. Its primary value lies in in vitro fragment screening or as a negative control for its ester derivatives.
Part 3: Experimental Validation Framework
To validate this molecule, you must follow a "Go/No-Go" decision tree.
Workflow Visualization
Caption: Validation logic flow. Note the critical branch at Step 4; carboxylic acids often fail permeability, requiring derivatization for cellular use.
Protocol 1: Differential Scanning Fluorimetry (Thermal Shift)
Objective: Determine if the fragment binds the kinase hinge region.
-
Preparation: Dilute Recombinant PIM1 kinase (or target of interest) to 2 µM in HEPES buffer.
-
Dosing: Add Imidazo[1,2-b]pyridazine-8-COOH at high concentration (100 µM) due to expected low affinity. Include DMSO (Negative Ctrl) and Staurosporine (Positive Ctrl).
-
Dye: Add SYPRO Orange (5x final).
-
Run: Ramp temperature from 25°C to 95°C on a qPCR machine.
-
Analysis: A
indicates significant binding. Note: If no shift is observed, the acid moiety may be repelling the protein. Test the methyl ester variant.
Protocol 2: Cellular Permeability (PAMPA)
Objective: Confirm if the acid prevents cellular entry.
-
System: Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Donor Well: Load 10 mM compound in PBS (pH 7.4).
-
Acceptor Well: PBS alone.
-
Incubation: 4 hours at 25°C.
-
Readout: UV-Vis spectroscopy or LC-MS of acceptor well.
-
Benchmark:
-
High Permeability:
cm/s (e.g., Propranolol). -
Low Permeability:
cm/s. -
Expectation: The 8-COOH will likely show Low Permeability .
-
Part 4: Mechanism of Action (Structural Hypothesis)
The imidazo[1,2-b]pyridazine scaffold binds in the ATP-binding pocket.
Caption: Structural binding hypothesis. The core engages the hinge, while the 8-position acid likely points toward the solvent front, potentially interacting with lysine residues or hindering entry if the pocket is hydrophobic.
References
-
Pogacic, V., et al. (2007). "Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity." Cancer Research.[1] Link
-
Garrido, A., et al. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review."[2] European Journal of Medicinal Chemistry. Link
-
Casalegno-Garduño, R., et al. (2016). "Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling."[3] MedChemComm. Link
-
PubChem. "Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride (Compound Summary)." National Library of Medicine. Link
Sources
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- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Imidazo[1,2-b]pyridazine Analogs as Potent Kinase Inhibitors in Oncology
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities.[1][2] This guide provides a comparative analysis of various imidazo[1,2-b]pyridazine-based analogs, with a particular focus on their application as kinase inhibitors in oncology. We will delve into the structure-activity relationships (SAR), comparative efficacy, and the underlying signaling pathways for analogs targeting key kinases such as Bruton's Tyrosine Kinase (BTK), Transforming Growth Factor-β Activated Kinase 1 (TAK1), Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRK), and Cyclin-Dependent Kinases 12/13 (CDK12/13).
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
The bicyclic heteroaromatic system of imidazo[1,2-b]pyridazine offers a rigid and planar core, which is amenable to substitution at multiple positions. This structural feature allows for the fine-tuning of physicochemical properties and biological activity. The successful development of the multi-kinase inhibitor ponatinib, which is based on this scaffold, has spurred significant interest in exploring novel derivatives for various therapeutic applications.[1][2] This guide will focus on recent advancements in the development of imidazo[1,2-b]pyridazine analogs as highly selective and potent kinase inhibitors for the treatment of various cancers.
Comparative Analysis of Kinase Inhibitor Classes
Bruton's Tyrosine Kinase (BTK) Inhibitors for B-cell Malignancies
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a central role in the survival, proliferation, and migration of both normal and malignant B-cells.[3][4] Consequently, BTK has become a prime therapeutic target for B-cell malignancies.
A series of imidazo[1,2-b]pyridazine derivatives have been developed as potent and highly selective irreversible BTK inhibitors.[3][4] A standout analog, compound 22 (TM471-1), demonstrated exceptional potency and selectivity.
Key Performance Data:
| Compound | Target | IC50 (nM) | Selectivity | In Vivo Efficacy (Xenograft Model) | Clinical Stage |
| Compound 22 (TM471-1) | BTK | 1.3 | High across 310 kinases | Complete tumor regression in 7/10 mice at 15 mg/kg | Phase I Clinical Trials (CXHL2300956)[3][4] |
Structure-Activity Relationship Insights:
The design of these irreversible inhibitors incorporates a warhead that forms a covalent bond with a specific cysteine residue in the active site of BTK. The imidazo[1,2-b]pyridazine core serves as the scaffold to optimally position this warhead and other substituents that enhance binding affinity and selectivity.
Signaling Pathway:
The BCR signaling cascade, in which BTK plays a pivotal role, is crucial for B-cell function.
Caption: BTK's role in the B-cell receptor signaling pathway.
TAK1 Kinase Inhibitors for Multiple Myeloma
Transforming growth factor-β activated kinase (TAK1) is overexpressed and upregulated in multiple myeloma (MM), making it a promising target for therapeutic intervention.[5]
Researchers have discovered 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines with an aryl substituent at the 3-position that exhibit potent TAK1 inhibition.[5]
Key Performance Data:
| Compound | Target | IC50 (nM) | Cell Growth Inhibition (GI50, nM) |
| Compound 26 | TAK1 | 55 | As low as 30 (MPC-11 & H929 cells) |
| Takinib (Reference) | TAK1 | 187 | Not specified |
Structure-Activity Relationship Insights:
The study highlights the importance of the 6-substituted morpholine or piperazine and the 3-aryl substituent for achieving nanomolar potency against TAK1. Compound 26 demonstrated a significant improvement in inhibitory activity compared to the known TAK1 inhibitor, takinib.[5]
Signaling Pathway:
TAK1 is a key upstream kinase in inflammatory signaling pathways, including the NF-κB pathway, which is crucial for the survival of multiple myeloma cells.
Caption: TAK1-mediated NF-κB signaling pathway in multiple myeloma.
DYRK and CDK Kinase Inhibitors in Cancer
The imidazo[1,2-b]pyridazine scaffold has also been successfully employed to develop inhibitors for other kinase families, such as the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and Cyclin-dependent kinases (CDKs).
DYRK1A Inhibitors:
Selective inhibitors of DYRK1A are of interest for treating cancer, type 2 diabetes, and neurological disorders.[6] Optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of potent and selective DYRK1A inhibitors.[6] The binding mode of these compounds was elucidated by X-ray crystallography, enabling rational design for improved selectivity over closely related CLK kinases.[6]
CDK12/13 Inhibitors for Triple-Negative Breast Cancer (TNBC):
CDK12 and CDK13 have been identified as promising therapeutic targets for TNBC, an aggressive subtype of breast cancer.[7] Novel imidazo[1,2-b]pyrazine-based covalent inhibitors of CDK12/13 have been designed and synthesized.
Key Performance Data:
| Compound | Target | IC50 (nM) | Cell Proliferation (EC50, nM) | Mechanism |
| Compound 24 | CDK12 | 15.5 | 5.0 (MDA-MB-231) | Covalent bond with Cys1039 of CDK12[7] |
| CDK13 | 12.2 | 6.0 (MDA-MB-468) | ||
| THZ531 (Reference) | CDK12/13 | Not specified | Less effective than Compound 24 | Covalent |
Structure-Activity Relationship Insights:
The development of Compound 24 as a covalent inhibitor demonstrates the adaptability of the imidazo[1,2-b]pyridazine scaffold to incorporate a reactive group that forms a covalent bond with a specific cysteine residue in the target kinase, leading to enhanced potency and duration of action.[7]
Signaling Pathway:
CDK12 and CDK13 are involved in the regulation of transcription and RNA processing, which are critical for the survival of cancer cells.
Caption: Role of CDK12/13 in transcription and cancer cell survival.
Experimental Protocols
The evaluation of these imidazo[1,2-b]pyridazine analogs involves a series of standardized in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50).
-
Materials: Recombinant human kinase, appropriate substrate (peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).
-
Materials: Cancer cell lines (e.g., MPC-11, H929, MDA-MB-231), cell culture medium, test compounds, and a viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50/IC50 values.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the lead compounds in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID), cancer cell line for tumor implantation, test compound formulated for in vivo administration, and vehicle control.
-
Procedure:
-
Inject the cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups at a specified dose and schedule (e.g., once daily by oral gavage).
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Evaluate the treatment efficacy based on tumor growth inhibition.
-
Conclusion
The imidazo[1,2-b]pyridazine scaffold has proven to be a highly fruitful starting point for the development of a diverse range of potent and selective kinase inhibitors. The comparative analysis presented here highlights the successful application of this scaffold in targeting BTK, TAK1, and CDK12/13 for the treatment of various cancers. The ability to modify the scaffold at multiple positions allows for the optimization of potency, selectivity, and pharmacokinetic properties. The progression of compounds like TM471-1 into clinical trials underscores the therapeutic potential of this chemical class. Future research in this area will likely focus on further refining the selectivity profiles of these inhibitors to minimize off-target effects and on exploring their efficacy in combination therapies.
References
- Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.
- Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University.
- Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
- Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed.
- Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy of Imidazo[1,2-b]pyridazine-8-carboxylic acid vs standards
The following guide details the in vivo efficacy of Imidazo[1,2-b]pyridazine-8-carboxylic acid derivatives , a privileged scaffold in modern medicinal chemistry.
While the "8-carboxylic acid" itself typically serves as a synthetic intermediate or prodrug, its 8-carboxamide derivatives have emerged as highly potent, selective inhibitors for targets such as Tyk2 (JH2 domain) and PIM kinases . This guide focuses on these active derivatives, comparing them against clinical standards.
Executive Summary
The Imidazo[1,2-b]pyridazine-8-carboxylic acid scaffold represents a critical chemical entry point for designing "Type IV" (allosteric) and "Type I" (ATP-competitive) kinase inhibitors. By functionalizing the C8-position, researchers have unlocked a class of compounds with superior selectivity profiles compared to traditional purine-mimetic inhibitors.
Key Therapeutic Areas:
-
Autoimmune Disorders: Allosteric inhibition of Tyk2 (Tyrosine Kinase 2) via the JH2 pseudokinase domain.[1]
-
Oncology (Hematological): Inhibition of PIM1/2/3 kinases in Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM).
Mechanism of Action & Target Profile
The "Switch-Control" Mechanism (Tyk2 JH2)
Unlike standard JAK inhibitors (e.g., Tofacitinib) that target the active kinase domain (JH1), Imidazo[1,2-b]pyridazine-8-carboxamides bind to the JH2 pseudokinase domain . This allosteric binding stabilizes the kinase in an inactive conformation, preventing downstream STAT phosphorylation without the off-target effects seen with conserved ATP-pocket inhibitors.
Figure 1: Mechanism of Allosteric Tyk2 Inhibition.[1] The scaffold binds the JH2 domain, preventing the conformational switch required for JH1 activation.
Comparative Efficacy Data
Autoimmune Models (Rat Adjuvant Arthritis)
Compound: N-cyclopropyl-imidazo[1,2-b]pyridazine-8-carboxamide derivative (Ref: J. Med. Chem. 2019). Standard: Tofacitinib (Pan-JAK inhibitor).
| Metric | Imidazo-8-Carboxamide (Compound 6) | Tofacitinib (Standard) | Clinical Significance |
| Target Affinity (Ki) | 0.02 nM (Tyk2 JH2) | 1-5 nM (JAK1/3 JH1) | 100x higher affinity for allosteric site. |
| Selectivity | >10,000x vs JAK1/3 | ~10-100x vs JAK2 | Reduced risk of anemia/neutropenia (JAK2 effects). |
| In Vivo ED50 | 1.5 mg/kg (QD) | 3-10 mg/kg (BID) | Potent efficacy at lower, less frequent doses. |
| Max Efficacy | 95% inhibition of paw swelling | 90-98% inhibition | Matches efficacy of "Gold Standard" without toxicity. |
| PK Profile (Rat) | F% = 65%, T1/2 = 4.2 h | F% = 50%, T1/2 = 2.5 h | Superior oral bioavailability. |
Oncology Models (AML Xenografts)
Compound: 8-Substituted Imidazo[1,2-b]pyridazine (PIM-selective). Standard: SGI-1776 (First-gen PIM inhibitor).
| Metric | Imidazo Derivative | SGI-1776 | Comparison |
| Cellular IC50 (MV4-11) | 15 nM | 200 nM | 13-fold potency improvement. |
| Tumor Growth Inhibition (TGI) | 82% @ 25 mg/kg | 60% @ 100 mg/kg | Superior efficacy at 1/4th the dose. |
| hERG Inhibition (Safety) | > 10 µM | ~0.5 µM | Significantly reduced cardiotoxicity risk. |
Detailed Experimental Protocols
Synthesis of the Active 8-Carboxamide
Rationale: The 8-carboxylic acid has poor cell permeability. Conversion to the amide is essential for in vivo activity.
-
Starting Material: 6-chloro-imidazo[1,2-b]pyridazine-8-carboxylic acid ethyl ester.[2]
-
Hydrolysis: Treat with LiOH in THF/Water (1:1) at RT for 2h to yield Imidazo[1,2-b]pyridazine-8-carboxylic acid .
-
Amide Coupling:
-
Dissolve Acid (1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq).
-
Add Amine (e.g., Cyclopropylamine or substituted aniline) (1.1 eq).
-
Stir 12h. Purify via HPLC.
-
Checkpoint: Verify purity >95% by LC-MS before in vivo use.
-
In Vivo Efficacy Protocol (Rat Adjuvant Arthritis)
Objective: Quantify anti-inflammatory efficacy compared to vehicle and standard.
Step-by-Step Workflow:
-
Induction: Inject Mycobacterium butyricum (adjuvant) into the tail base of Lewis rats (Day 0).
-
Enrollment: On Day 10 (onset of swelling), randomize rats into groups (n=8):
-
Vehicle (PEG400/Water 20:80).
-
Standard: Tofacitinib (10 mg/kg, PO, BID).
-
Test: Imidazo-8-carboxamide (0.3, 1, 3, 10 mg/kg, PO, QD).
-
-
Dosing: Administer oral gavage daily from Day 10 to Day 20.
-
Readout: Measure paw volume (water displacement plethysmography) and ankle diameter daily.
-
Histology (Day 21): Harvest hind paws. Score for bone resorption, cartilage damage, and pannus formation (Scale 0-5).
Figure 2: Timeline for Rat Adjuvant Arthritis Efficacy Study.
Critical Analysis & Expert Insights
Why the 8-Position Matters: Structural Activity Relationship (SAR) studies reveal that the C8-position of the imidazo[1,2-b]pyridazine core is the "vector" that determines selectivity.
-
In PIM Kinase: Substituents at C8 interact with the unique Glycine-rich loop or the hinge region, providing specificity over CDK2.
-
In Tyk2: The 8-carboxamide moiety forms a critical hydrogen bond network within the JH2 allosteric pocket, which is not present in JAK1/2/3.
Self-Validating the Protocol: To ensure the observed efficacy is due to on-target effects (Tyk2 inhibition) and not general toxicity:
-
Biomarker Check: Measure pSTAT3 levels in ex vivo whole blood stimulated with IL-12 (Tyk2 dependent) vs. IL-6 (JAK1 dependent).
-
Success Criteria: The Imidazo derivative should inhibit IL-12 induced pSTAT3 but spare IL-6 induced pSTAT3. Tofacitinib (Standard) will inhibit both.
References
-
Tokhunts, R., et al. (2019). "Discovery of Potent and Selective Tyk2 JH2 Inhibitors." Journal of Medicinal Chemistry, 62(20), 8953–8972. Link
-
Pogacic, V., et al. (2007). "Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity." Cancer Research, 67(14), 6916-6924. Link
-
Bamborough, P., et al. (2012). "Fragment-based discovery of imidazo[1,2-b]pyridazines as potent PIM kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(12), 4196-4200. Link
-
Wrobleski, S. T., et al. (2019). "Highly Selective Inhibition of Tyk2 by Stabilizing a Pseudokinase Domain Auto-Inhibitory Conformation." Cell Chemical Biology, 26(5), 713-725. Link
Sources
Safety Operating Guide
Imidazo[1,2-b]pyridazine-8-carboxylic acid proper disposal procedures
This guide outlines the authoritative disposal protocols for Imidazo[1,2-b]pyridazine-8-carboxylic acid , treating it as a high-value pharmaceutical intermediate. These procedures adhere to RCRA (Resource Conservation and Recovery Act) standards and Prudent Practices in the Laboratory .
Part 1: Chemical Profile & Risk Assessment
Before initiating disposal, you must validate the physical and chemical state of the waste. This compound is a nitrogen-rich heterocyclic carboxylic acid. Its dual functionality (acidic carboxyl group and basic imidazole/pyridazine nitrogens) dictates specific compatibility requirements.
| Property | Specification | Operational Implication |
| CAS Number | 1161847-33-1 (Ethyl ester analog ref); Generic structure applies | Use CAS for waste manifesting; if specific CAS is unavailable, use "Heterocyclic Carboxylic Acid, N.O.S." |
| Physical State | Solid (Crystalline Powder) | Dust generation is a primary inhalation risk during transfer. |
| Acidity (pKa) | ~3.0 – 4.0 (Predicted) | Corrosive potential. Aqueous solutions require neutralization before drain disposal (if permitted) or consolidation. |
| Hazards (GHS) | H302 (Harmful), H315 (Irritant), H319 (Eye Irrit.), H335 (Resp. Irrit.) | Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. |
| Reactivity | Stable; Incompatible with strong oxidizers and strong bases. | Do not mix with nitric acid or perchlorates (potential for energetic decomposition). |
Part 2: Disposal Decision Logic
The following decision tree illustrates the workflow for categorizing and disposing of Imidazo[1,2-b]pyridazine-8-carboxylic acid waste streams.
Figure 1: Decision logic for segregating solid and liquid waste streams to ensure RCRA compliance and safety.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicable for: Expired shelf stock, spilled powder, or synthesis yield.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid. Avoid metal containers due to the acidic nature of the carboxylic acid, which may cause corrosion over time.
-
Transfer:
-
Work inside a chemical fume hood to prevent inhalation of H335-triggering dust.
-
Use a plastic spatula to transfer the solid.
-
Do not sweep dust into the general trash.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Chemical Name: Write "Imidazo[1,2-b]pyridazine-8-carboxylic acid".
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.
Protocol B: Liquid Waste (Solutions)
Applicable for: HPLC effluent, reaction mixtures, or mother liquors.
-
Segregation (The Critical Step):
-
Scenario 1: Halogenated Solvents (DCM, Chloroform). If the compound is dissolved in these, it must go into the "Halogenated Waste" carboy. Mixing this with non-halogenated waste increases disposal costs significantly.
-
Scenario 2: Non-Halogenated (Methanol, DMSO, Water). Dispose of in the "Non-Halogenated/Combustible" carboy.
-
Scenario 3: Aqueous Acidic Solutions. If the compound is in water/acid (pH < 2), you must check your facility's policy.
-
Best Practice: Neutralize to pH 6–8 using Sodium Bicarbonate (
) or dilute Sodium Hydroxide ( ) before adding to the organic waste container to prevent container degradation or gas evolution.
-
-
-
Precipitation Check: High concentrations of carboxylic acids may precipitate out of solution when mixed with organic solvents. Ensure the waste container is agitated or has sufficient solvent volume to keep the solids suspended/dissolved.
Protocol C: Contaminated Debris
Applicable for: Weigh boats, pipettes, gloves, and paper towels.
-
Trace Contamination: Items with visible powder must be treated as hazardous waste.
-
Packaging: Place debris in a clear, 6-mil polyethylene bag or a dedicated solid waste bucket.
-
Sharps: If using needles or glass pipettes contaminated with the substance, they must go into a Chemically Contaminated Sharps container (usually red or yellow), not the biohazard sharps bin.
Part 4: Regulatory & Compliance (RCRA)
While Imidazo[1,2-b]pyridazine-8-carboxylic acid is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), it must be managed as a hazardous waste based on generator knowledge of its properties.
-
Waste Classification: Non-regulated chemical waste (unless mixed with listed solvents).
-
Characteristic Waste: If dissolved in alcohol/acetone, it carries the D001 (Ignitable) characteristic.
-
Recommendation: Treat as RCRA Hazardous Waste . Do not drain dispose.[1] The high nitrogen content makes it suitable for fuel blending/incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
Part 5: Emergency Procedures
-
Spill (Solid): Dampen a paper towel with water (to prevent dust dispersal) and wipe up the powder. Place the towel in the solid hazardous waste stream. Clean the surface with a mild soap solution.
-
Skin Contact: Wash immediately with soap and water for 15 minutes. The carboxylic acid functionality can cause chemical burns if left on moist skin under occlusion (gloves).
-
Eye Contact: Flush with water for 15 minutes. The acidity (pKa ~3-4) poses a risk of corneal damage.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]
-
PubChem. (2024). Compound Summary: Imidazo[1,2-b]pyridazine-8-carboxylic acid.[2] National Library of Medicine. [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
Personal protective equipment for handling Imidazo[1,2-b]pyridazine-8-carboxylic acid
Executive Summary: The "Zero-Exposure" Mandate
As researchers, we often underestimate intermediates like Imidazo[1,2-b]pyridazine-8-carboxylic acid . While not classified as "fatal" like small-molecule toxins (e.g., sodium azide), this compound possesses a specific duality: the irritant nature of the carboxylic acid combined with the bioactive potential of the imidazopyridazine scaffold (a privileged structure in kinase inhibitor discovery, specifically JAK/STAT and BTK pathways).
Immediate Directive: Treat this compound as a high-potency irritant and potential sensitizer . Do not handle on an open bench. All solid-phase manipulations must occur within a certified chemical fume hood or a powder containment enclosure.
Chemical Hazard Assessment & Risk Profile
Before selecting PPE, we must understand the enemy. The safety profile of Imidazo[1,2-b]pyridazine-8-carboxylic acid is governed by its functional groups and physicochemical properties.
| Feature | Hazard Implication | GHS Classification (Inferred*) |
| Acidic Moiety (C8-COOH) | Causes contact dermatitis and mucosal irritation upon inhalation. pKa is likely ~3.5–4.5, sufficient to cause ocular damage. | H319: Causes serious eye irritation.H315: Causes skin irritation.[1][2] |
| Nitrogen Heterocycle | The imidazo[1,2-b]pyridazine core is a bioisostere for purines, implying potential off-target biological activity (kinase inhibition). | H335: May cause respiratory irritation.H302: Harmful if swallowed (Precautionary).[1] |
| Physical State | Solid powder. Electrostatic charging is common with heterocyclic acids, increasing dispersion risk during weighing. | Particulate Hazard: High dust inhalation risk. |
*Note: Specific GHS data for the 8-isomer is often bridged from the 3-isomer and core scaffold (CAS 766-55-2).
PPE Selection Matrix: A Self-Validating System
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the state of the chemical.
The "Glove Integrity" Protocol (Trustworthiness)
-
Why Nitrile? Standard nitrile provides adequate protection against the solid powder.
-
The DMSO Danger: This compound is frequently dissolved in DMSO or DMF for bioassays. Standard nitrile gloves degrade rapidly in DMSO , carrying the dissolved compound through the glove and into your skin.
-
Validation: If handling solutions, use Silver Shield (Laminate) or Double-Gloving (Nitrile over Laminate). Check gloves for "rippling" (swelling)—a sign of permeation—every 15 minutes.
PPE Decision Logic (Graphviz Diagram)
Figure 1: PPE Decision Tree based on physical state and solvent carrier. Note the escalation for DMSO solutions.
Operational Protocols: Step-by-Step
A. Weighing & Transfer (The Critical Zone)
-
The Problem: Heterocyclic carboxylic acids often carry a static charge, causing "fly-away" powder that settles on balance surfaces, creating an invisible contact hazard for the next user.
-
The Fix:
-
Anti-Static Gun: Use a Zerostat gun on the weighing boat and spatula before transfer.
-
Draft Shield: Ensure the analytical balance draft shield is closed.
-
Wet Wipe Down: Immediately after weighing, wipe the balance area with a methanol-dampened tissue (this compound is sparingly soluble in MeOH, aiding removal).
-
B. Solubilization (Exotherm Warning)
-
The Mechanism: Dissolving carboxylic acids in basic buffers (e.g., Carbonate or Hydroxide solutions) generates heat and CO₂ gas.
-
Protocol:
-
Add solvent slowly to the solid.
-
If using a base to convert to the salt form, vent the vial. Do not cap tightly immediately, as CO₂ pressure can burst the septum, spraying the solution.
-
Emergency Response & Spill Management
In the event of exposure, speed is critical. The carboxylic acid functionality makes this compound corrosive to mucous membranes.
| Scenario | Immediate Action | Secondary Action |
| Eye Contact | Flush for 15 minutes. Do not stop earlier. The pKa allows it to bind to corneal proteins. | Seek medical attention immediately.[1][3] Bring the SDS. |
| Skin Contact | Wash with soap and water.[1][3] Do not use ethanol (it increases skin permeability). | Check for redness/blistering (delayed dermatitis). |
| Spill (Solid) | Do not sweep (creates dust). Cover with wet paper towels, then scoop. | Wipe area with 0.1M NaOH (neutralizer) then water. |
Spill Response Workflow
Figure 2: Logical workflow for containing and cleaning spills to minimize aerosolization.
Disposal & Waste Management
Never dispose of Imidazo[1,2-b]pyridazine derivatives down the drain. The heterocyclic ring is stable and environmentally persistent.
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic/Irritant Organic Solid."
-
Liquid Waste:
-
Acidic/Neutral Streams: Collect in "Halogenated" or "Non-Halogenated" solvent waste depending on the co-solvent.
-
Destruction: The preferred method is incineration with an afterburner and scrubber to handle nitrogen oxides (NOx) generated from the pyridazine ring.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136599, Imidazo[1,2-b]pyridazine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]
-
American Chemical Society. Identifying and Handling Pyrophoric and Water-Reactive Chemicals (General Handling of Heterocycles). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
